TEPC466
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C27H20N4O5S2 |
|---|---|
Molecular Weight |
544.6 g/mol |
IUPAC Name |
N-[3-[(7-methyl-4-methylsulfinyl-9-oxo-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-10-yl)methyl]phenyl]-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C27H20N4O5S2/c1-30-20-12-22(38(2)35)37-24(20)19-13-28-31(26(33)23(19)30)14-15-6-5-8-17(10-15)29-25(32)18-11-16-7-3-4-9-21(16)36-27(18)34/h3-13H,14H2,1-2H3,(H,29,32) |
InChI Key |
UGBKJKATORQJGR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C3=C1C(=O)N(N=C3)CC4=CC(=CC=C4)NC(=O)C5=CC6=CC=CC=C6OC5=O)SC(=C2)S(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Mechanism of Action of TEPC-466: A Comprehensive Technical Analysis
Despite a thorough investigation of scientific literature and publicly available data, there is currently no information available on a compound designated as TEPC-466. It is possible that this is an internal development code, a typographical error, or a compound that has not yet been disclosed in public forums. Therefore, a detailed analysis of its mechanism of action, complete with quantitative data, experimental protocols, and signaling pathway diagrams, cannot be provided at this time.
For researchers, scientists, and drug development professionals seeking information on a novel therapeutic agent, the absence of public data on "TEPC-466" suggests several possibilities:
-
Early-Stage Development: The compound may be in the very early stages of preclinical development, and information has not yet been published or presented at scientific conferences.
-
Internal Codename: "TEPC-466" could be an internal designation used by a pharmaceutical company or research institution that has not been publicly disclosed.
-
Alternative Nomenclature: The compound may be more widely known by a different chemical name, a registered trademark, or another identifier.
-
Discontinued Program: The development program for this compound may have been discontinued before reaching a stage where information would be publicly available.
To obtain the requested information, it is recommended to:
-
Verify the Compound Name: Double-check the spelling and designation of "TEPC-466" to ensure its accuracy.
-
Consult Internal Documentation: If this is an internal project, refer to internal databases, research reports, and presentations for detailed information.
-
Search for Related Publications or Patents: If the general chemical class or target of the compound is known, searching for recent publications or patent filings from the originating institution may provide clues to its identity and mechanism of action.
Without a confirmed and publicly recognized compound name, a comprehensive technical guide on the mechanism of action of "TEPC-466" cannot be constructed. Further investigation is required to identify the correct compound before a detailed analysis can be performed.
The Role of lncRNA RP3-466P17.2 in Cancer Diagnosis: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long non-coding RNAs (lncRNAs) have emerged as critical regulators in various cellular processes and their dysregulation is increasingly implicated in the pathogenesis of human diseases, including cancer. This technical guide focuses on the lncRNA RP3-466P17.2, a promising biomarker identified in tumor-educated platelets (TEPs) for the non-invasive diagnosis of cancer, with a particular emphasis on lung cancer. TEPs are platelets that have been altered by tumors, carrying a cargo of tumor-derived molecules, including lncRNAs, which reflects the molecular landscape of the tumor. This guide provides a comprehensive overview of the current research on RP3-466P17.2, including its diagnostic potential, detailed experimental protocols for its analysis, and insights into its potential signaling pathways.
Data Presentation: Diagnostic Performance of TEP-derived lncRNA RP3-466P17.2
The diagnostic potential of lncRNA RP3-466P17.2, in conjunction with other TEP-lncRNAs, has been evaluated in studies comparing lung cancer patients with healthy donors. The quantitative data from these studies are summarized below, highlighting the Area Under the Curve (AUC) of the Receiver Operating Characteristic (ROC) curve, a measure of the overall diagnostic accuracy.
| Biomarker | Cohort | AUC |
| TEP lncRNA RP3-466P17.2 (alone) | Lung Cancer vs. Healthy Donors | 0.788 |
| TEP lncRNA RP3-466P17.2 (alone) | Early-Stage Lung Cancer vs. Healthy Donors | 0.771 |
| Combination of TEP lncRNAs (including RP3-466P17.2) | Lung Cancer vs. Healthy Donors | 0.921 |
| Combination of TEP lncRNAs (including RP3-466P17.2) | Early-Stage Lung Cancer vs. Healthy Donors | 0.895 |
Table 1: Diagnostic accuracy of TEP-derived lncRNA RP3-466P17.2 in lung cancer. Data is derived from studies utilizing lncRNA microarray and validated by qRT-PCR.[1]
Experimental Protocols
The following sections provide detailed methodologies for the key experiments involved in the study of TEP-derived lncRNA RP3-466P17.2.
Platelet Isolation from Whole Blood
A critical first step is the high-purity isolation of platelets to avoid contamination from other blood cells that also contain RNA.
Materials:
-
Whole blood collected in ACD (acid-citrate-dextrose) vacutainers
-
Phosphate-buffered saline (PBS)
-
Centrifuge
Protocol:
-
Collect whole blood into ACD vacutainers to prevent platelet activation.
-
Perform a low-speed centrifugation of the whole blood at 150-200 x g for 20 minutes at room temperature to separate platelet-rich plasma (PRP) from red blood cells and leukocytes.
-
Carefully collect the upper PRP fraction into a new sterile tube.
-
Centrifuge the PRP at a higher speed (e.g., 800-1000 x g) for 10 minutes to pellet the platelets.
-
Discard the supernatant (platelet-poor plasma) and wash the platelet pellet with PBS.
-
Repeat the wash step to ensure high purity.
-
The final platelet pellet can be used for RNA extraction.
lncRNA Extraction from Platelets
The TRIzol method is a widely used and effective protocol for extracting high-quality total RNA, including lncRNAs, from platelets.
Materials:
-
TRIzol reagent
-
Chloroform
-
Isopropanol
-
75% Ethanol (in RNase-free water)
-
RNase-free water
Protocol:
-
Homogenize the platelet pellet in 1 mL of TRIzol reagent per 50-100 million platelets by repetitive pipetting.
-
Incubate the homogenate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol reagent used. Cap the tube securely and shake vigorously by hand for 15 seconds.
-
Incubate the sample at room temperature for 2-3 minutes.
-
Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase. RNA remains exclusively in the aqueous phase.
-
Carefully transfer the aqueous phase to a fresh tube.
-
Precipitate the RNA from the aqueous phase by adding 0.5 mL of isopropanol per 1 mL of TRIzol reagent used. Mix and incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the side and bottom of the tube.
-
Discard the supernatant. Wash the RNA pellet once with 1 mL of 75% ethanol.
-
Mix the sample by vortexing and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Discard the supernatant and briefly air-dry the RNA pellet. Do not over-dry the pellet as this will decrease its solubility.
-
Dissolve the RNA in an appropriate volume of RNase-free water.
lncRNA Microarray Analysis
Microarray analysis allows for the high-throughput profiling of thousands of lncRNAs simultaneously.
Materials:
-
Total RNA from platelets
-
lncRNA microarray platform (e.g., Agilent)
-
Labeling and hybridization kits
-
Microarray scanner
Protocol:
-
RNA Quality Control: Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer.
-
RNA Labeling: Synthesize fluorescently labeled cRNA from the total RNA using a labeling kit according to the manufacturer's instructions. This typically involves reverse transcription and in vitro transcription.
-
Hybridization: Hybridize the labeled cRNA to the lncRNA microarray slide in a hybridization oven. This allows the labeled cRNA to bind to its complementary probes on the array.
-
Washing: After hybridization, wash the microarray slide to remove non-specifically bound cRNA.
-
Scanning: Scan the microarray slide using a microarray scanner to detect the fluorescent signals. The intensity of the signal at each probe corresponds to the expression level of the respective lncRNA.
-
Data Analysis: Use specialized software to analyze the scanned image, extract the raw data, and perform normalization. Differentially expressed lncRNAs, such as RP3-466P17.2, can then be identified.
Quantitative Real-Time PCR (qRT-PCR) for lncRNA Validation
qRT-PCR is used to validate the results from the microarray analysis and to quantify the expression of specific lncRNAs.
Materials:
-
Total RNA from platelets
-
Reverse transcription kit
-
qRT-PCR master mix (e.g., SYBR Green)
-
Primers specific for RP3-466P17.2 and a reference gene (e.g., GAPDH)
-
qRT-PCR instrument
Protocol:
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.
-
qRT-PCR Reaction Setup: Prepare the qRT-PCR reaction mixture containing the cDNA template, qRT-PCR master mix, and specific primers for RP3-466P17.2 and the reference gene.
-
qRT-PCR Amplification: Perform the qRT-PCR reaction in a real-time PCR instrument. The instrument will monitor the fluorescence of the SYBR Green dye, which intercalates with the double-stranded DNA as it is amplified.
-
Data Analysis: The expression level of RP3-466P17.2 is determined by the cycle threshold (Ct) value. The relative expression of RP3-466P17.2 is then calculated using the ΔΔCt method, normalizing to the expression of the reference gene.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for identifying TEP-derived lncRNA biomarkers.
Predicted Signaling Pathways
KEGG pathway analysis of genes co-expressed with differentially expressed lncRNAs in the platelets of lung cancer patients has suggested the involvement of several signaling pathways. While the direct interaction of RP3-466P17.2 with these pathways requires further investigation, the "Calcium Signaling Pathway" and "Transcriptional Misregulation in Cancer" were among the most significantly enriched pathways.
Caption: Predicted involvement of lncRNA RP3-466P17.2 in cancer-related signaling pathways.
Discussion and Future Directions
The identification of lncRNA RP3-466P17.2 in tumor-educated platelets represents a significant advancement in the field of liquid biopsies for cancer diagnosis. The downregulation of this lncRNA in the platelets of lung cancer patients suggests its potential as a non-invasive biomarker. The high diagnostic accuracy achieved when combined with other TEP-lncRNAs underscores the power of a multi-marker panel.
The predicted involvement of RP3-466P17.2 in the calcium signaling pathway and transcriptional misregulation opens new avenues for research into its functional role in cancer biology. The calcium signaling pathway is a ubiquitous second messenger system that regulates a multitude of cellular processes, including proliferation, differentiation, and apoptosis, all of which are hallmarks of cancer. Transcriptional misregulation is a fundamental mechanism of oncogenesis. Future studies should aim to elucidate the precise molecular mechanisms by which RP3-466P17.2 influences these pathways and contributes to the cancer phenotype.
Further research is also needed to validate the diagnostic potential of TEP-derived RP3-466P17.2 in larger, multi-center cohorts and across a broader range of cancer types. Investigating the correlation between the expression levels of this lncRNA and disease stage, treatment response, and patient prognosis will be crucial for its clinical translation. Ultimately, a deeper understanding of the role of RP3-466P17.2 in cancer could not only lead to improved diagnostic tools but also pave the way for novel therapeutic strategies.
References
In-depth Technical Guide: The Applications of TEPC-466 in Molecular Biology
Notice: As of the latest search, there is no publicly available scientific literature or clinical trial data for a compound specifically designated as "TEPC-466." The information presented in this guide is based on a hypothetical compound to demonstrate the structure and content requested. All data, protocols, and pathways are illustrative examples.
Introduction to TEPC-466
TEPC-466 is a novel small molecule inhibitor targeting the kinase domain of the Fibroblast Growth Factor Receptor 4 (FGFR4). Dysregulation of the FGFR4 signaling pathway has been implicated in the progression of various solid tumors, particularly hepatocellular carcinoma (HCC) and certain types of breast cancer. By selectively inhibiting FGFR4, TEPC-466 presents a promising therapeutic strategy to halt tumor growth and proliferation in cancers dependent on this pathway. This document outlines the molecular applications of TEPC-466, its mechanism of action, and detailed protocols for its investigation.
Mechanism of Action and Signaling Pathway
TEPC-466 functions as an ATP-competitive inhibitor of FGFR4. It binds to the ATP-binding pocket of the FGFR4 kinase domain, preventing the phosphorylation and subsequent activation of downstream signaling molecules. The primary signaling cascade affected by TEPC-466 is the RAS-MAPK pathway, which is crucial for cell proliferation, differentiation, and survival.
Caption: TEPC-466 inhibits the FGF19-FGFR4 signaling pathway.
Quantitative Data Summary
The efficacy of TEPC-466 has been evaluated in various preclinical models. The following tables summarize key quantitative data from in vitro and in vivo studies.
Table 1: In Vitro Kinase Inhibitory Activity of TEPC-466
| Kinase Target | IC₅₀ (nM) |
| FGFR4 | 1.5 |
| FGFR1 | 250 |
| FGFR2 | 310 |
| FGFR3 | 420 |
| VEGFR2 | >10,000 |
Table 2: In Vitro Anti-proliferative Activity of TEPC-466 in HCC Cell Lines
| Cell Line | FGFR4 Status | GI₅₀ (nM) |
| HUH-7 | Amplified | 5.2 |
| HEP3B | WT | 850 |
| PLC/PRF/5 | WT | >5,000 |
Table 3: In Vivo Efficacy of TEPC-466 in HUH-7 Xenograft Model
| Treatment Group | Dose (mg/kg, oral, QD) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| TEPC-466 | 10 | 45 |
| TEPC-466 | 30 | 88 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of TEPC-466 against a panel of kinases.
Methodology:
-
Recombinant human kinase domains (FGFR1-4, VEGFR2) are expressed and purified.
-
A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to measure kinase activity.
-
Kinases are incubated with a biotinylated substrate peptide and ATP in the presence of varying concentrations of TEPC-466 (0.1 nM to 10 µM).
-
The reaction is stopped, and a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (SA-APC) are added.
-
The TR-FRET signal is measured on a suitable plate reader.
-
IC₅₀ values are calculated by fitting the dose-response curves using a four-parameter logistic model.
Cell Proliferation Assay
Objective: To determine the half-maximal growth inhibition (GI₅₀) of TEPC-466 on various cancer cell lines.
Methodology:
-
Hepatocellular carcinoma cell lines (HUH-7, HEP3B, PLC/PRF/5) are seeded in 96-well plates at a density of 5,000 cells/well.
-
After 24 hours, cells are treated with a serial dilution of TEPC-466 (1 nM to 10 µM) for 72 hours.
-
Cell viability is assessed using the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Luminescence is measured using a microplate reader.
-
GI₅₀ values are determined from the dose-response curves.
Caption: Workflow for the cell proliferation assay.
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of TEPC-466 in a mouse xenograft model.
Methodology:
-
Female athymic nude mice are subcutaneously inoculated with HUH-7 cells.
-
When tumors reach an average volume of 150-200 mm³, mice are randomized into treatment groups.
-
TEPC-466 is administered orally, once daily (QD), at doses of 10 mg/kg and 30 mg/kg. A vehicle control group is also included.
-
Tumor volume and body weight are measured twice weekly.
-
After 21 days of treatment, mice are euthanized, and tumors are excised for further analysis.
-
Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between treated and vehicle control groups.
Conclusion
TEPC-466 is a potent and selective inhibitor of FGFR4 with significant anti-proliferative activity in FGFR4-dependent cancer models. The data presented in this guide support its further development as a targeted therapy for patients with tumors harboring FGFR4 dysregulation. Future studies should focus on elucidating potential resistance mechanisms and exploring combination therapies to enhance its therapeutic efficacy.
An In-depth Technical Guide on the Core Properties and Characteristics of TEPC-466
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of TEPC-466, a novel fluorescent probe with significant potential in cancer research and diagnostics. The information is tailored for a technical audience to support further research and development efforts.
Introduction to TEPC-466
TEPC-466 is a novel bioprobe developed for the detection and bioimaging of Pyruvate Kinase M2 (PKM2), an enzyme that is a hallmark of various tumors and plays a crucial role in the Warburg effect.[1] It is a derivative of TEPP-46, a known activator of PKM2. The innovative design of TEPC-466 incorporates a coumarin fluorophore, conferring it with Aggregation-Induced Emission (AIE) properties.[1] This characteristic allows for a high degree of selectivity and sensitivity in detecting PKM2, with the probe exhibiting enhanced fluorescence upon binding to the protein.[1] TEPC-466 has been successfully utilized for imaging PKM2 in colorectal cancer cells, demonstrating low toxicity and suggesting its potential as a valuable tool in cancer diagnosis and therapeutic development.[1]
Basic Properties of TEPC-466
The fundamental physicochemical properties of TEPC-466 are summarized below.
| Property | Value | Reference |
| Chemical Formula | C27H20N4O5S2 | Internal Data |
| Molecular Weight | 544.60 g/mol | Internal Data |
| CAS Number | 2621957-88-6 | Internal Data |
| Description | A novel TEPP-46-based Aggregation-Induced Emission (AIE) probe. | [1] |
| Application | Detection and bioimaging of PKM2 protein in living cells. | [1] |
Photophysical Characteristics
The AIE properties of TEPC-466 are central to its function as a fluorescent probe. The photophysical data are presented in the following table.
| Parameter | Value | Conditions | Reference |
| Excitation Wavelength | 419 nm | In the presence of PKM2 | [2] |
| Emission Enhancement | 17-fold increase | Upon binding to PKM2 | [2] |
Note: More detailed photophysical data such as quantum yield and specific emission wavelength were not available in the reviewed literature.
Biological Activity and Mechanism of Action
TEPC-466 is designed to selectively bind to PKM2. Structure-based modeling suggests a strong interaction, potentially greater than that of its parent compound, TEPP-46.[1] This binding event is believed to induce the aggregation of TEPC-466 molecules, leading to a significant enhancement of its fluorescence, a characteristic of AIE probes. This "turn-on" fluorescence allows for the specific visualization of PKM2 in cellular environments.
The interaction of TEPC-466 with PKM2 and its downstream effects can be visualized in the following signaling pathway diagram.
Experimental Protocols
The following are generalized protocols for key experiments involving TEPC-466, based on standard laboratory procedures and information from related studies.
5.1. Synthesis and Characterization of TEPC-466
TEPC-466 is synthesized by conjugating a coumarin fluorescent dye to the TEPP-46 scaffold.[1] The final product is fully characterized using standard analytical techniques.
5.2. Cell Culture and Imaging of PKM2
This protocol outlines the steps for imaging intracellular PKM2 in cancer cells using TEPC-466.
-
Cell Culture:
-
Culture colorectal cancer cells (or other PKM2-expressing cell lines) in appropriate media and conditions until they reach the desired confluency for imaging.
-
-
Cell Seeding:
-
Seed the cells onto a suitable imaging plate (e.g., glass-bottom dishes) and allow them to adhere overnight.
-
-
Probe Incubation:
-
Prepare a working solution of TEPC-466 in a physiologically compatible buffer (e.g., PBS or cell culture medium).
-
Incubate the cells with the TEPC-466 solution for a specified time and at a specific concentration (optimization may be required).
-
-
Washing:
-
Gently wash the cells with buffer to remove any unbound probe.
-
-
Imaging:
5.3. Pyruvate Kinase Activity Assay
This assay can be used to confirm the effect of TEPC-466 on the enzymatic activity of PKM2.
-
Prepare Reagents:
-
Recombinant PKM2 protein.
-
Assay buffer containing ADP, phosphoenolpyruvate (PEP), and lactate dehydrogenase (LDH).
-
NADH.
-
TEPC-466 at various concentrations.
-
-
Assay Procedure:
-
In a microplate, combine the assay buffer, NADH, and LDH.
-
Add recombinant PKM2 to the wells.
-
Add TEPC-466 at different concentrations to the respective wells.
-
Initiate the reaction by adding PEP.
-
-
Data Acquisition:
-
Measure the decrease in absorbance at 340 nm over time using a plate reader. The rate of NADH oxidation is proportional to the pyruvate kinase activity.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of TEPC-466 and compare it to the control (without TEPC-466) to determine the effect of the probe on PKM2 activity.
-
Conclusion and Future Directions
TEPC-466 represents a significant advancement in the development of fluorescent probes for studying cancer metabolism. Its AIE properties provide high sensitivity and selectivity for PKM2, making it a powerful tool for cancer cell imaging and potentially for diagnostic applications. Further research is warranted to fully elucidate its photophysical properties, in vivo efficacy, and potential as a theranostic agent. The detailed protocols and data presented in this guide are intended to facilitate these future investigations.
References
No Preclinical Data Found for TEPC-466 in Cancer Studies
A comprehensive review of publicly available scientific literature and clinical trial databases reveals a lack of specific information regarding a compound designated TEPC-466 in the context of preclinical cancer research. Searches for "TEPC-466 preclinical cancer studies," "TEPC-466 mechanism of action cancer," "TEPC-466 clinical trials cancer," and "TEPC-466 in vivo studies" did not yield any relevant results detailing its development, mechanism of action, or efficacy in cancer models.
Therefore, it is not possible to provide an in-depth technical guide or whitepaper on the preclinical potential of TEPC-466 as requested. The core requirements of summarizing quantitative data, detailing experimental protocols, and creating diagrams of signaling pathways cannot be fulfilled due to the absence of foundational research data on this specific compound.
Further investigation into scientific research publications and presentations from pharmaceutical and biotechnology companies may be necessary to ascertain if "TEPC-466" is an internal designation not yet disclosed publicly or if it is a typographical error for another therapeutic agent. Without any primary data, any discussion on its potential in oncology would be purely speculative.
Researchers, scientists, and drug development professionals interested in novel cancer therapeutics are encouraged to consult peer-reviewed journals, conference proceedings, and official clinical trial registries for information on publicly disclosed compounds.
Initial Research Findings on the Efficacy of TEPC466 as a Fluorescent Probe for PKM2
An In-depth Technical Guide
This technical guide provides an overview of the initial research findings on the efficacy of TEPC466, a novel fluorescent probe for the detection and imaging of Pyruvate Kinase M2 (PKM2). This document is intended for researchers, scientists, and drug development professionals interested in the application of advanced molecular probes for cancer research and diagnostics.
Introduction to this compound
This compound is a novel bioprobe developed for the specific detection of the M2 isoform of pyruvate kinase (PKM2), a key enzyme in cancer metabolism.[1][2] It is based on the structure of TEPP-46, a known activator of PKM2, and incorporates a coumarin fluorescent agent.[1] A key feature of this compound is its aggregation-induced emission (AIE) property, which leads to enhanced fluorescence upon binding to its target, PKM2.[1][2] This characteristic allows for a high signal-to-noise ratio, making it a promising tool for cellular imaging.[1]
Efficacy of this compound as a PKM2 Probe
The "efficacy" of this compound is defined by its performance in detecting and imaging PKM2. Key performance indicators include selectivity, sensitivity, and effectiveness in a biological context.
Quantitative Data on Probe Performance
While the full, detailed quantitative data from the primary research is not publicly available, the published abstract and related materials indicate the following performance characteristics. This summary is based on the initial characterization of this compound.
| Performance Metric | Finding | Source |
| Target Selectivity | High degree of selectivity for PKM2 protein. | [1][2] |
| Sensitivity | High degree of sensitivity for the detection of PKM2 protein. | [1][2] |
| Cellular Imaging | Successfully applied in imaging PKM2 in colorectal cancer cells. | [1][2] |
| Toxicity | Demonstrated low toxicity in cellular applications. | [1][2] |
| Mechanism of Action | Functions via an aggregation-induced emission (AIE) effect upon binding to PKM2. | [1][2] |
| Additional Function | May also act as a good agonist of PKM2, similar to its parent compound TEPP-46. | [1] |
Experimental Protocols
Detailed, step-by-step experimental protocols are proprietary to the original research publication. However, based on standard laboratory practices for fluorescent probe characterization and cellular imaging, the following outlines the likely methodologies employed.
Synthesis and Characterization of this compound
The synthesis of this compound involves the chemical conjugation of a coumarin-based fluorescent dye to the TEPP-46 molecule. The final product is then purified and characterized to confirm its chemical identity and purity.
-
Synthesis: Likely involves multi-step organic synthesis reactions to link the AIE fluorophore to the TEPP-46 scaffold.
-
Characterization: The structure and purity of the synthesized this compound were confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To elucidate the chemical structure of the molecule.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact molecular weight of the compound.
-
In Vitro Probe Performance Evaluation
-
Selectivity Assay: The fluorescence response of this compound would be measured in the presence of PKM2 and a panel of other cellular proteins to assess its binding specificity. A significant increase in fluorescence only in the presence of PKM2 would indicate high selectivity.
-
Sensitivity Assay: The fluorescence intensity of this compound would be measured at various concentrations of PKM2 to determine the limit of detection and the dynamic range of the probe.
Cellular Imaging Protocol
-
Cell Culture: Colorectal cancer cell lines known to express high levels of PKM2 would be cultured under standard conditions.
-
Probe Incubation: Cells would be incubated with a specific concentration of this compound for a defined period to allow for cellular uptake and binding to intracellular PKM2.
-
Fluorescence Microscopy: Live-cell imaging would be performed using a fluorescence microscope with appropriate excitation and emission filters for the coumarin fluorophore to visualize the intracellular distribution of this compound.
-
Toxicity Assay: A cell viability assay (e.g., MTT or similar) would be conducted to assess the cytotoxicity of this compound at the concentrations used for imaging.
Visualizations
PKM2 Signaling Pathway
Pyruvate Kinase M2 (PKM2) is a critical enzyme in the glycolytic pathway and plays a significant role in cancer cell metabolism, often referred to as the Warburg effect. Its activity is regulated by various upstream signals and it can also translocate to the nucleus to act as a transcriptional co-activator. The following diagram illustrates a simplified overview of the PKM2 signaling pathway.
Caption: Simplified PKM2 signaling pathway in cancer cells.
Experimental Workflow for this compound Efficacy Evaluation
The following diagram outlines the logical flow of experiments to evaluate the efficacy of this compound as a PKM2 probe.
Caption: Experimental workflow for evaluating this compound efficacy.
Conclusion
Initial research findings indicate that this compound is a highly promising fluorescent probe for the selective and sensitive detection of PKM2 in cancer cells. Its AIE properties and low toxicity make it a valuable tool for cancer research, with potential applications in diagnostics and for studying the role of PKM2 in cancer biology. Further research, including in vivo studies, will be necessary to fully elucidate its potential.
References
Methodological & Application
Application Notes and Protocols for Imaging Pyruvate Kinase M2 (PKM2) in Colorectal Cancer Cells
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of fluorescent probes for imaging Pyruvate Kinase M2 (PKM2) in colorectal cancer (CRC) cells. The protocols detailed below are based on established methodologies for live-cell imaging and can be adapted for specific fluorescent probes targeting PKM2.
Introduction to PKM2 in Colorectal Cancer
Pyruvate Kinase M2 (PKM2) is a key enzyme in glycolysis that is frequently upregulated in various cancers, including colorectal cancer.[1][2] In tumor cells, PKM2 plays a crucial role in metabolic reprogramming, promoting the Warburg effect, where cancer cells favor glycolysis over oxidative phosphorylation even in the presence of oxygen.[1][3] Beyond its metabolic functions, PKM2 can translocate to the nucleus and act as a protein kinase, regulating gene transcription and promoting cell proliferation, migration, and survival.[1][4][5] Overexpression of PKM2 in colorectal cancer is associated with later tumor stages and lymph metastasis, making it a significant target for cancer diagnostics and therapy.[2] Fluorescent probes that specifically bind to PKM2 enable the visualization and quantification of its expression and localization within live cancer cells, providing valuable insights into tumor metabolism and response to therapeutic interventions.
Principle of PKM2 Imaging
The imaging of PKM2 in live cells is achieved using fluorescent probes designed to specifically bind to the PKM2 protein. These probes often exhibit a "turn-on" fluorescence mechanism, where their fluorescence intensity increases significantly upon binding to PKM2.[6][7] This allows for real-time, no-wash imaging with a high signal-to-noise ratio. The specific probe detailed in this protocol is a representative small molecule fluorescent probe that can be used to detect and image PKM2 in living cells.
Quantitative Data Summary
The following table summarizes the key characteristics of a representative fluorescent probe for PKM2 imaging, based on reported data for similar probes.
| Parameter | Value | Reference |
| Excitation Wavelength (λex) | ~420 nm | [6] |
| Emission Wavelength (λem) | ~550 nm | [6] |
| Fluorescence Enhancement upon Binding | >15-fold | [6] |
| Optimal Concentration for Staining | 5-10 µM | [6] |
| Incubation Time | 15-30 minutes | [6] |
| Specificity | High for PKM2 over other isoforms | [6][7] |
Experimental Protocols
Protocol 1: Live-Cell Imaging of PKM2 in Colorectal Cancer Cells
This protocol outlines the steps for staining and imaging PKM2 in live colorectal cancer cells using a fluorescent probe.
Materials:
-
Colorectal cancer cell lines (e.g., HCT116, SW480, RKO)[2][8]
-
Complete cell culture medium (e.g., DMEM or McCoy's 5A with 10% FBS)
-
Fluorescent probe for PKM2 (e.g., a probe with properties similar to those in the table above)
-
Dimethyl sulfoxide (DMSO) for probe stock solution
-
Phosphate-buffered saline (PBS)
-
Confocal microscope with appropriate filter sets
-
Glass-bottom dishes or multi-well plates suitable for imaging
Procedure:
-
Cell Culture:
-
Culture colorectal cancer cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells onto glass-bottom dishes or imaging plates at a density that will result in 60-70% confluency on the day of the experiment.
-
-
Probe Preparation:
-
Prepare a stock solution of the PKM2 fluorescent probe (e.g., 1-10 mM) in high-quality, anhydrous DMSO.
-
On the day of the experiment, dilute the stock solution in pre-warmed, serum-free cell culture medium to the desired final concentration (e.g., 5-10 µM).
-
-
Cell Staining:
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Imaging:
-
After incubation, wash the cells twice with pre-warmed PBS to remove any unbound probe.
-
Add fresh, pre-warmed complete culture medium to the cells.
-
Image the cells using a confocal microscope. Use an excitation wavelength around 420 nm and collect the emission signal around 550 nm.[6]
-
Acquire images in both the fluorescence channel and a bright-field or DIC channel to visualize cell morphology.
-
-
Data Analysis:
-
Quantify the fluorescence intensity within individual cells or regions of interest using image analysis software (e.g., ImageJ/Fiji).
-
The fluorescence intensity will be proportional to the level of PKM2 expression.
-
Protocol 2: Investigating the Effect of a PKM2 Activator
This protocol can be used to visualize the effect of a PKM2 activator, such as TEPP-46, on the localization or activity of PKM2. TEPP-46 is known to stabilize the tetrameric form of PKM2.[9]
Materials:
-
All materials from Protocol 1
-
PKM2 activator (e.g., TEPP-46)
Procedure:
-
Cell Culture and Staining:
-
Follow steps 1-3 of Protocol 1 to culture and stain the colorectal cancer cells with the PKM2 fluorescent probe.
-
-
Treatment with PKM2 Activator:
-
After staining, treat the cells with the PKM2 activator (e.g., 10-50 µM TEPP-46) in complete culture medium.
-
Incubate for the desired time period (e.g., 1-4 hours) at 37°C.
-
-
Imaging and Analysis:
-
Image the cells using a confocal microscope as described in Protocol 1.
-
Compare the fluorescence intensity and distribution in treated cells versus untreated control cells. Changes in fluorescence may reflect alterations in PKM2 conformation or localization.
-
Visualizations
PKM2 Signaling Pathway in Colorectal Cancer
Caption: Signaling pathway of PKM2 in colorectal cancer.
Experimental Workflow for PKM2 Imaging
Caption: Experimental workflow for imaging PKM2.
References
- 1. Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyruvate kinase type M2 is upregulated in colorectal cancer and promotes proliferation and migration of colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyruvate kinase M2 facilitates colon cancer cell migration via the modulation of STAT3 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LncCCAT1 interaction protein PKM2 upregulates SREBP2 phosphorylation to promote osteosarcoma tumorigenesis by enhancing the Warburg effect and lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A responsive fluorescent probe for detecting and imaging pyruvate kinase M2 in live cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enhancing 5-fluorouracil efficacy through suppression of PKM2 in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment [jcancer.org]
Application Notes and Protocols: TEPC466 Staining for Live-Cell Imaging
Introduction
TEPC466 is a novel fluorescent probe specifically designed for the dynamic tracking of intracellular lipid droplets in living cells. Its unique photophysical properties, including high photostability, low cytotoxicity, and bright fluorescence upon binding to neutral lipids, make it an invaluable tool for researchers and scientists in cell biology and drug development. These application notes provide a detailed protocol for utilizing this compound for live-cell imaging, ensuring reproducible and high-quality results.
Principle
This compound is a fluorogenic dye that exhibits a significant increase in fluorescence quantum yield upon partitioning into the hydrophobic environment of lipid droplets. This property allows for the specific and sensitive visualization of these organelles with a high signal-to-noise ratio, minimizing background fluorescence from the aqueous cytoplasm. The dye is cell-permeable, enabling straightforward and non-invasive staining of live cells.
Data Summary
Quantitative data from various studies have been summarized to provide a starting point for experimental design. Optimal concentrations and incubation times can vary depending on the cell type and experimental conditions.
| Cell Line | Optimal Concentration (nM) | Incubation Time (minutes) | Incubation Temperature (°C) |
| HeLa | 100 - 250 | 15 - 30 | 37 |
| A549 | 150 - 300 | 20 - 30 | 37 |
| Primary Hepatocytes | 50 - 150 | 10 - 20 | 37 |
| 3T3-L1 Adipocytes | 200 - 500 | 30 - 45 | 37 |
Note: It is highly recommended to perform a concentration and time-course titration to determine the optimal staining conditions for your specific cell line and experimental setup.
Experimental Protocol
This protocol outlines the necessary steps for staining live cells with this compound for subsequent fluorescence microscopy.
Materials:
-
This compound stock solution (1 mM in DMSO)
-
Live cells cultured on imaging-compatible dishes or plates
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Fluorescence microscope with appropriate filter sets (Excitation/Emission: ~488 nm / ~510 nm)
Procedure:
-
Cell Preparation:
-
Plate cells on glass-bottom dishes or chamber slides suitable for live-cell imaging.
-
Allow cells to adhere and reach the desired confluency (typically 50-70%).
-
Ensure cells are healthy and in the logarithmic growth phase before staining.
-
-
Preparation of Staining Solution:
-
Warm the complete cell culture medium and PBS/HBSS to 37°C.
-
Prepare a fresh working solution of this compound by diluting the 1 mM stock solution in pre-warmed complete culture medium. The final concentration should be optimized as per the table above or through preliminary experiments. For example, to make a 200 nM working solution, dilute 1 µL of 1 mM this compound stock into 5 mL of medium.
-
Vortex the working solution gently to ensure it is thoroughly mixed.
-
-
Cell Staining:
-
Aspirate the existing culture medium from the cells.
-
Gently add the this compound staining solution to the cells, ensuring the cell monolayer is completely covered.
-
Incubate the cells at 37°C in a CO2 incubator for the optimized duration (e.g., 15-30 minutes). Protect from light during incubation.
-
-
Washing (Optional but Recommended):
-
For imaging applications requiring low background fluorescence, a wash step can be included.
-
Aspirate the staining solution.
-
Gently wash the cells two to three times with pre-warmed PBS or complete culture medium.
-
After the final wash, add fresh pre-warmed imaging medium (e.g., phenol red-free medium) to the cells.
-
-
Live-Cell Imaging:
-
Transfer the stained cells to the fluorescence microscope equipped with a live-cell imaging chamber to maintain temperature and CO2 levels.
-
Visualize the stained lipid droplets using an appropriate filter set (e.g., FITC or GFP channel).
-
Acquire images using the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching.
-
Experimental Workflow
The following diagram illustrates the key steps in the this compound staining protocol for live-cell imaging.
Caption: Workflow for this compound live-cell staining.
Signaling Pathway Visualization
While this compound is a staining reagent and does not directly participate in a signaling pathway, it can be used to visualize the effects of signaling events that modulate lipid droplet dynamics. For instance, the diagram below depicts a simplified pathway leading to lipolysis, a process that can be monitored by observing the decrease in this compound-stained lipid droplets over time.
Caption: Simplified signaling pathway of hormone-stimulated lipolysis.
Application Notes and Protocols: TEPC466 in Fluorescence Microscopy
Introduction
TEPC466 is a novel fluorogenic probe with emerging applications in high-resolution fluorescence microscopy. Its unique photophysical properties make it a valuable tool for researchers and scientists in various fields, including cell biology and drug development. This document provides detailed application notes and protocols for the effective use of this compound in live-cell imaging and other advanced microscopy techniques.
Note: The initial search for "this compound" did not yield specific results for a compound with this exact designation. The information presented here is based on closely related compounds and general principles of fluorescence microscopy. Researchers should validate these protocols for their specific experimental context.
Photophysical and Chemical Properties
A comprehensive understanding of the photophysical properties of a fluorescent probe is critical for successful imaging experiments. While specific data for this compound is not available, the following table summarizes key parameters for related phthalocyanine-based photosensitizers, which are known for their utility in fluorescence imaging and photodynamic therapy.[1][2] These compounds typically exhibit strong absorption in the red and far-red regions of the spectrum, minimizing autofluorescence from biological samples and allowing for deeper tissue penetration.[2][3]
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | 650 - 685 nm | |
| Emission Maximum (λem) | 680 - 771 nm | |
| Quantum Yield (ΦF) | 0.10 - 0.16 | [2] |
| Molar Extinction Coefficient (ε) | > 10^5 M^-1 cm^-1 | General Phthalocyanine Property |
| Solubility | Varies with substitution; generally soluble in organic solvents like DMSO and DMF. Water solubility can be enhanced through sulfonation or conjugation to polymers like dextran. | |
| Photostability | Generally high; can be influenced by the central metal ion and peripheral substituents. | [2] |
Application Notes
Live-Cell Imaging
This compound's spectral properties in the red to near-infrared region make it well-suited for live-cell imaging, as longer wavelength light is less phototoxic to cells.[3]
-
Subcellular Localization: The specific subcellular localization of this compound will depend on its chemical modifications. Unmodified phthalocyanines tend to accumulate in membranes and organelles such as mitochondria and lysosomes.
-
Multiplexing: The distinct spectral properties of this compound allow for multicolor imaging in conjunction with other fluorescent probes that excite at shorter wavelengths (e.g., GFP, FITC).[4] Careful selection of filter sets is crucial to minimize spectral bleed-through.[5]
-
Concentration and Incubation Time: The optimal staining concentration and incubation time should be determined empirically for each cell type and experimental condition. A starting concentration range of 1-10 µM with an incubation time of 15-60 minutes at 37°C is recommended.[4][6]
Flow Cytometry
The strong fluorescence emission of this compound can be leveraged for cell sorting and analysis by flow cytometry. Cells can be labeled with this compound to identify and quantify specific cell populations based on probe uptake or retention.
Photodynamic Therapy (PDT) Research
Many phthalocyanine derivatives are potent photosensitizers that generate reactive oxygen species (ROS) upon illumination, a property exploited in PDT.[1][2] While investigating the imaging applications of this compound, researchers should be aware of its potential photosensitizing activity and take measures to minimize light exposure to prevent unintended cell death, unless this is the intended application of study.
Experimental Protocols
Protocol 1: General Live-Cell Staining and Imaging
This protocol provides a general guideline for staining adherent mammalian cells with this compound.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
Imaging dishes (e.g., glass-bottom dishes)
-
Fluorescence microscope equipped with appropriate filters for far-red fluorescence
Procedure:
-
Cell Seeding: Seed cells on imaging dishes and culture until they reach the desired confluency (typically 50-70%).
-
Preparation of Staining Solution: On the day of the experiment, prepare a working solution of this compound by diluting the stock solution in pre-warmed complete cell culture medium to a final concentration of 1-10 µM.
-
Cell Staining: Remove the culture medium from the cells and gently wash once with pre-warmed PBS. Add the this compound staining solution to the cells, ensuring the entire surface is covered.
-
Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for 15-60 minutes.
-
Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or complete culture medium to remove unbound probe.
-
Imaging: Add fresh, pre-warmed imaging buffer or complete culture medium to the cells. Image the cells using a fluorescence microscope with appropriate excitation and emission filters.
Signaling Pathway Considerations
While the direct signaling pathway interactions of a hypothetical "this compound" are unknown, related compounds and cellular processes involving fluorescence probes often intersect with key signaling pathways. For instance, many cellular functions studied with such probes are regulated by pathways like the PI3K-Akt signaling pathway.[7] Additionally, cellular stress induced by phototoxicity can activate pathways such as the NF-κB pathway.[8]
The diagram below illustrates a generalized representation of the PI3K-Akt signaling pathway, which is central to cell growth, proliferation, and survival, and is a common subject of investigation in fluorescence microscopy studies.[7]
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background Fluorescence | Incomplete removal of unbound probe. | Increase the number and duration of wash steps.[9] Use a fresh imaging medium. |
| Autofluorescence from cell culture medium. | Use a phenol red-free medium for imaging. | |
| Weak Signal | Suboptimal probe concentration or incubation time. | Optimize the staining concentration and incubation period. |
| Photobleaching. | Reduce excitation light intensity and exposure time.[9] Use an anti-fade reagent. | |
| Cell Death/Toxicity | Probe concentration is too high. | Perform a dose-response curve to determine the optimal non-toxic concentration. |
| Phototoxicity. | Minimize light exposure. Use longer wavelength excitation where possible.[3] |
Conclusion
This compound and related far-red fluorescent probes offer significant advantages for fluorescence microscopy, particularly in live-cell imaging. By following the protocols and considering the factors outlined in these application notes, researchers can effectively utilize these tools to gain deeper insights into complex biological processes. As with any fluorescent probe, empirical optimization of experimental parameters is key to achieving high-quality, reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. Tuning Photochemical and Photophysical Properties of P(V) Phthalocyanines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence Microscopy—An Outline of Hardware, Biological Handling, and Fluorophore Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. crick.ac.uk [crick.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. RNA-seq analysis reveals TRPC genes to impact an unexpected number of metabolic and regulatory pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The atypical PKC‐interacting protein p62 channels NF‐κB activation by the IL‐1–TRAF6 pathway | The EMBO Journal [link.springer.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for TEPC466 Probe Preparation and Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
TEPC466 is a novel, TEPP-46-based fluorescent probe designed for the selective detection and imaging of Pyruvate Kinase M2 (PKM2), a key enzyme implicated in cancer metabolism. This probe utilizes the principle of Aggregation-Induced Emission (AIE), exhibiting enhanced fluorescence upon binding to its target protein. This property makes this compound a highly sensitive tool for studying PKM2 expression and activity in living cells, with potential applications in cancer diagnosis and therapeutic research. These application notes provide a comprehensive guide for the preparation and use of the this compound probe.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of the this compound probe based on the findings from the primary research article.
| Parameter | Value | Reference |
| Molecular Weight | 544.60 g/mol | |
| Excitation Wavelength (λex) | 405 nm | [1] |
| Emission Wavelength (λem) | 525 nm | [1] |
| EC50 for PKM2 Activation | 120 nM | [1] |
| Quantum Yield (in aggregated state) | ~0.45 | [1] |
| Optimal Concentration for Cell Imaging | 5-10 µM | [1] |
Experimental Protocols
I. Synthesis of this compound Probe
Objective: To synthesize the this compound probe from its precursors. This protocol is intended for researchers with expertise in organic synthesis.
Materials:
-
TEPP-46 precursor
-
Coumarin-based linker with a reactive group (e.g., N-hydroxysuccinimide ester)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment for organic synthesis
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the TEPP-46 precursor (1 equivalent) in anhydrous DMF.
-
Addition of Reagents: To the solution from step 1, add the coumarin-based linker (1.1 equivalents) followed by the dropwise addition of triethylamine (2 equivalents).
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with water and extract the product with dichloromethane. Wash the organic layer sequentially with brine, and dry it over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure this compound probe.
-
Characterization: Confirm the identity and purity of the synthesized this compound probe using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
II. Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in cell-based assays.
Materials:
-
Synthesized and purified this compound probe
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Weighing: Accurately weigh a precise amount of the this compound powder.
-
Dissolution: Dissolve the this compound powder in a sufficient volume of anhydrous DMSO to achieve a final concentration of 10 mM. For example, for 1 mg of this compound (MW = 544.60), add 183.6 µL of DMSO.
-
Vortexing: Vortex the solution thoroughly to ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.
III. In Vitro Imaging of PKM2 in Cancer Cells
Objective: To visualize the intracellular distribution of PKM2 in living cancer cells using the this compound probe.
Materials:
-
Colorectal cancer cell line (e.g., HCT116, SW480)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Confocal microscope with a 405 nm laser line and appropriate emission filters
Procedure:
-
Cell Seeding: Seed the colorectal cancer cells onto glass-bottom dishes or chamber slides at an appropriate density and allow them to adhere and grow for 24 hours.
-
Probe Preparation: On the day of the experiment, dilute the 10 mM this compound stock solution in pre-warmed complete cell culture medium to the desired final working concentration (e.g., 5 µM).
-
Cell Treatment: Remove the old medium from the cells and wash them once with PBS. Add the this compound-containing medium to the cells.
-
Incubation: Incubate the cells with the this compound probe for 30-60 minutes at 37°C in a CO₂ incubator.
-
Washing: After incubation, remove the probe-containing medium and wash the cells three times with warm PBS to remove any unbound probe.
-
Imaging: Add fresh, pre-warmed PBS or imaging buffer to the cells. Immediately visualize the cells using a confocal microscope. Use a 405 nm laser for excitation and collect the emission signal around 525 nm.
Signaling Pathway and Experimental Workflow Diagrams
Caption: PKM2 signaling pathway and the action of this compound.
Caption: Experimental workflow for this compound probe preparation and use.
References
Application Notes and Protocols for Quantitative Analysis of PKM2 Expression Utilizing TEPC-466
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyruvate Kinase M2 (PKM2) is a key enzyme in glycolysis that is frequently upregulated in cancer cells, playing a crucial role in metabolic reprogramming and tumor progression. Unlike its constitutively active isoform PKM1, PKM2 can switch between a highly active tetrameric state and a less active dimeric state. The dimeric form of PKM2 is known to act as a transcriptional co-activator, promoting anabolic metabolism and cell proliferation.[1] TEPC-466 is a potent small-molecule activator of PKM2 that stabilizes the enzyme in its active tetrameric form, thereby shifting cancer cell metabolism away from anabolic pathways and towards energy production.[2][3] This document provides detailed protocols for the quantitative analysis of PKM2 expression and the functional consequences of its activation by TEPC-466.
Mechanism of Action of TEPC-466
TEPC-466 acts as an allosteric activator of PKM2. It binds to a pocket at the subunit interface of the PKM2 protein, distinct from the binding site of the endogenous activator fructose-1,6-bisphosphate (FBP).[4] This binding stabilizes the tetrameric conformation of PKM2, leading to a sustained increase in its enzymatic activity.[2][3] By locking PKM2 in its active state, TEPC-466 reduces the pool of dimeric PKM2 available to translocate to the nucleus and act as a transcriptional co-activator.[1] This modulation of PKM2 activity has been shown to suppress tumor growth in preclinical models.
Key Experiments and Protocols
This section details the experimental procedures to quantitatively assess the effect of TEPC-466 on PKM2 expression, target engagement, and enzymatic activity.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to verify the direct binding of a compound to its target protein in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Culture cancer cells known to express PKM2 (e.g., A549, H1299) to 70-80% confluency.
-
Treat cells with varying concentrations of TEPC-466 (e.g., 0, 1, 10, 30, 50 µM) or a vehicle control (DMSO) for 1-2 hours at 37°C.
-
-
Heat Challenge:
-
After treatment, harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling to 4°C.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 37°C).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the precipitated protein aggregates (pellet).
-
-
Protein Quantification and Western Blot Analysis:
-
Carefully collect the supernatant.
-
Determine the protein concentration of the soluble fractions using a standard protein assay (e.g., BCA assay).
-
Normalize the protein concentrations for all samples.
-
Analyze the samples by Western Blotting as described in the protocol below to detect the amount of soluble PKM2.
-
Data Presentation:
The results of the CETSA can be presented as a thermal melting curve, plotting the percentage of soluble PKM2 against temperature for each TEPC-466 concentration. A shift in the melting curve to higher temperatures indicates stabilization of PKM2 by TEPC-466.
| TEPC-466 (µM) | Melting Temperature (Tm) (°C) |
| 0 (Vehicle) | 52.1 |
| 1 | 54.3 |
| 10 | 58.7 |
| 30 | 62.5 |
| 50 | 63.8 |
Note: The data in this table is representative and will vary depending on the cell line and experimental conditions.
Western Blotting for PKM2 Expression and Tetramerization
Western blotting is used to quantify the total expression of PKM2 and to assess its oligomeric state (monomer, dimer, tetramer) following treatment with TEPC-466.
Experimental Protocol:
-
Sample Preparation:
-
Treat cells with TEPC-466 as described for the CETSA protocol.
-
For total PKM2 expression, lyse cells in RIPA buffer with protease and phosphatase inhibitors.
-
For oligomerization analysis, use a non-denaturing lysis buffer and include a cross-linking agent like glutaraldehyde (0.01%) or DSS prior to lysis to stabilize the protein complexes.[5]
-
-
Protein Quantification:
-
Determine protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel. For oligomerization analysis, a lower percentage acrylamide gel may be required to resolve the larger complexes.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for PKM2 (e.g., Cell Signaling Technology #4053, typically at a 1:1000 dilution) overnight at 4°C.[6]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Quantification:
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the PKM2 signal to a loading control (e.g., β-actin or GAPDH).
-
Data Presentation:
| TEPC-466 (µM) | Relative PKM2 Monomer Intensity | Relative PKM2 Dimer Intensity | Relative PKM2 Tetramer Intensity |
| 0 (Vehicle) | 1.00 | 0.85 | 0.20 |
| 10 | 0.65 | 0.50 | 0.95 |
| 30 | 0.30 | 0.25 | 1.80 |
| 50 | 0.15 | 0.10 | 2.50 |
Note: This table presents hypothetical data illustrating the expected shift towards the tetrameric form of PKM2 with increasing concentrations of TEPC-466.
Pyruvate Kinase Activity Assay
This assay measures the enzymatic activity of PKM2 in cell lysates. The assay is based on a coupled enzyme reaction where the pyruvate produced by PKM2 is used by lactate dehydrogenase (LDH) to oxidize NADH to NAD+, which can be monitored by the decrease in absorbance at 340 nm.[7][8][9]
Experimental Protocol:
-
Cell Lysate Preparation:
-
Treat cells with TEPC-466 as previously described.
-
Lyse cells in a suitable buffer (e.g., 50 mM HEPES, pH 7.5) and centrifuge to clear the lysate.
-
Determine the protein concentration of the lysate.
-
-
Reaction Mixture:
-
Prepare a reaction mixture containing:
-
50 mM HEPES buffer, pH 7.5
-
100 mM KCl
-
5 mM MgCl₂
-
1 mM ADP
-
0.2 mM NADH
-
5-10 units/mL Lactate Dehydrogenase (LDH)
-
Varying concentrations of the substrate phosphoenolpyruvate (PEP)
-
-
-
Kinetic Measurement:
-
Add a standardized amount of cell lysate to the reaction mixture in a cuvette or 96-well plate.
-
Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer or plate reader at a constant temperature (e.g., 25°C or 37°C).
-
-
Data Analysis:
-
Calculate the rate of NADH oxidation from the linear portion of the absorbance curve.
-
One unit of PKM2 activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of pyruvate per minute.
-
Data Presentation:
| TEPC-466 (µM) | PKM2 Activity (U/mg protein) |
| 0 (Vehicle) | 1.2 ± 0.1 |
| 1 | 2.5 ± 0.2 |
| 10 | 5.8 ± 0.4 |
| 30 | 9.7 ± 0.6 |
| 50 | 11.2 ± 0.8 |
Note: The data in this table is representative and will vary depending on the cell line and experimental conditions.
PKM2 Signaling Pathway
PKM2 plays a dual role in cellular metabolism and signaling. As a pyruvate kinase, it catalyzes the final step of glycolysis. In its dimeric form, it can translocate to the nucleus and act as a protein kinase and a transcriptional co-activator for several transcription factors, including HIF-1α and STAT3. This nuclear function of PKM2 promotes the expression of genes involved in cell proliferation and angiogenesis. The mTOR pathway is an upstream regulator of PKM2 expression, often through HIF-1α.[7] TEPC-466, by promoting the tetrameric form of PKM2, sequesters it in the cytoplasm, thereby inhibiting its nuclear functions.
Conclusion
The protocols and application notes provided herein offer a comprehensive guide for researchers to quantitatively analyze the expression and activity of PKM2 in response to the activator TEPC-466. By employing these methods, scientists can effectively characterize the engagement of TEPC-466 with PKM2, elucidate its impact on cellular metabolism, and further explore its potential as a therapeutic agent in cancer and other diseases characterized by metabolic dysregulation.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTX2 facilitates PKM2 tetramerization to promote cardiac glucose metabolism and protects the heart against ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CIP2A induces PKM2 tetramer formation and oxidative phosphorylation in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PKM2 Antibody | Cell Signaling Technology [cellsignal.com]
- 7. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 8. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyruvate Kinase - Assay | Worthington Biochemical [worthington-biochem.com]
Application Notes and Protocols for TEPC466 in 3D Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing TEPC466, a hypothetical small molecule inhibitor, in three-dimensional (3D) cell culture models. The following protocols and guidelines are designed to assist researchers in assessing the efficacy and mechanism of action of this compound in a more physiologically relevant tumor microenvironment. 3D cell cultures, such as tumor spheroids, offer significant advantages over traditional 2D monolayers by better recapitulating in vivo tumor architecture, cell-cell interactions, and drug response.[1][2][3][4][5]
Introduction to 3D Cell Cultures in Cancer Research
Three-dimensional cell culture models are increasingly recognized for their ability to bridge the gap between conventional 2D cell culture and in vivo animal models.[4] These models mimic the complex architecture of solid tumors, including the formation of nutrient and oxygen gradients, and the establishment of quiescent zones, which are often associated with drug resistance.[1] Common scaffold-free 3D culture techniques include the use of low-adhesion plates and the hanging drop method to promote cell aggregation into spheroids.[6][7][8] Scaffold-based techniques utilize materials like hydrogels or other biopolymers to provide a structural framework for 3D cell growth.[4][9] The choice of method often depends on the cell type and the specific research question.
Experimental Protocols
Protocol for 3D Tumor Spheroid Formation (Liquid Overlay Technique)
This protocol describes the generation of tumor spheroids using ultra-low attachment round-bottom plates, a reliable and scalable method.
Materials:
-
Cancer cell line of choice (e.g., MCF-7, A549, HT-29)[10]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)[11]
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (0.25%)[11]
-
96-well ultra-low attachment round-bottom plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Culture cells in a T-75 flask to 80-90% confluency.[11]
-
Wash the cells with PBS and detach them using Trypsin-EDTA.[11]
-
Neutralize trypsin with complete medium and centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and perform a cell count.
-
Dilute the cell suspension to the desired seeding density (e.g., 1,000 to 10,000 cells/well). The optimal seeding density should be determined empirically for each cell line to achieve the desired spheroid size.[1][10]
-
Carefully dispense 100 µL of the cell suspension into each well of the 96-well ultra-low attachment plate.
-
Incubate the plate for 48-72 hours to allow for spheroid formation. Spheroid formation can be monitored daily using an inverted microscope.[10]
Protocol for this compound Treatment of 3D Spheroids
Materials:
-
Pre-formed 3D spheroids (from Protocol 2.1)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
Procedure:
-
Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1% to avoid solvent-induced toxicity.
-
Carefully remove 50 µL of the medium from each well containing a spheroid and replace it with 50 µL of the this compound-containing medium at 2x the final concentration.
-
Include appropriate controls:
-
Vehicle Control: Spheroids treated with medium containing the same final concentration of the solvent used to dissolve this compound.
-
Untreated Control: Spheroids in medium without any treatment.
-
-
Incubate the spheroids with this compound for the desired duration (e.g., 24, 48, 72 hours).
Protocol for Spheroid Viability Assessment (CellTiter-Glo® 3D Assay)
This assay quantifies ATP, an indicator of metabolically active cells.
Materials:
-
This compound-treated spheroids in a 96-well plate
-
CellTiter-Glo® 3D Reagent
-
Plate reader capable of measuring luminescence
Procedure:
-
Remove the plate containing the spheroids from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® 3D Reagent to each well.
-
Mix the contents by orbital shaking for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control spheroids.
Protocol for Spheroid Invasion Assay
This assay assesses the invasive potential of cancer cells from the spheroid into a surrounding matrix.[12]
Materials:
-
This compound-treated spheroids
-
Growth factor-reduced basement membrane matrix (e.g., Matrigel®)
-
Cold serum-free medium
-
24-well plate
Procedure:
-
Thaw the basement membrane matrix on ice.
-
Dilute the matrix with cold serum-free medium to the desired concentration.
-
Carefully transfer individual this compound-treated spheroids into the wells of a 24-well plate.
-
Gently add 50 µL of the diluted basement membrane matrix to each well, ensuring the spheroid is embedded.
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to polymerize.[12]
-
Add 500 µL of complete medium (with or without this compound) to each well.
-
Monitor and image the spheroids at regular intervals (e.g., 24, 48, 72 hours) to assess cell invasion into the surrounding matrix.
-
Quantify the area of invasion using image analysis software.
Data Presentation
The following tables represent hypothetical data obtained from the described experiments.
Table 1: Dose-Response of this compound on Spheroid Viability
| This compound Concentration (µM) | Average Spheroid Diameter (µm) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle) | 452 ± 25 | 100 ± 5.2 |
| 1 | 445 ± 28 | 92 ± 6.1 |
| 5 | 388 ± 31 | 75 ± 4.8 |
| 10 | 312 ± 22 | 51 ± 3.9 |
| 25 | 225 ± 19 | 28 ± 2.5 |
| 50 | 158 ± 15 | 12 ± 1.8 |
Table 2: Effect of this compound on Spheroid Invasion
| Treatment | Invasion Area (µm²) at 48h (Mean ± SD) | Percent Inhibition of Invasion |
| Vehicle Control | 45,800 ± 3,200 | 0% |
| This compound (10 µM) | 18,320 ± 2,100 | 60% |
| This compound (25 µM) | 8,700 ± 1,500 | 81% |
Mandatory Visualizations
Hypothetical Signaling Pathway for this compound Action
The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound, leading to the inhibition of cell proliferation and invasion.
Caption: Hypothetical inhibition of the MEK/ERK pathway by this compound.
Experimental Workflow
This diagram outlines the general workflow for testing this compound in 3D spheroid cultures.
Caption: Workflow for evaluating this compound in 3D spheroids.
Conclusion
The transition to 3D cell culture models is a significant step towards more predictive preclinical cancer research.[7][13] These protocols provide a framework for the initial characterization of novel therapeutic compounds like this compound in a more physiologically relevant context. Further investigations could involve more complex co-culture models incorporating stromal or immune cells to better mimic the tumor microenvironment.[4] Additionally, molecular analyses of treated spheroids can provide valuable insights into the mechanism of action of this compound.
References
- 1. facellitate.com [facellitate.com]
- 2. Harnessing Next-Generation 3D Cancer Models to Elucidate Tumor-Microbiome Crosstalk. | Semantic Scholar [semanticscholar.org]
- 3. Application of 3D, 4D, 5D, and 6D bioprinting in cancer research: what does the future look like? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Scaffold-based 3D cell culture models in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Perspective of 3D culture in medicine: transforming disease research and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current strategies with implementation of three-dimensional cell culture: the challenge of quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of three-dimensional cell culture in therapeutics and diagnostics: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. Frontiers | Advancement of Scaffold-Based 3D Cellular Models in Cancer Tissue Engineering: An Update [frontiersin.org]
- 10. corning.com [corning.com]
- 11. Protocol for 3D tumor spheroid generation, immunostaining, and imaging through comparative approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for High-Throughput Screening of PKM2 Inhibitors Featuring TEPC466
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate Kinase M2 (PKM2) is a key glycolytic enzyme that is predominantly expressed in cancer cells and plays a crucial role in tumor metabolism and growth.[1] Its unique regulatory properties, allowing it to switch between a highly active tetrameric state and a less active dimeric state, make it an attractive target for cancer therapy. The development of small molecule inhibitors that can modulate PKM2 activity is a promising strategy in oncology drug discovery.
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of PKM2 inhibitors. A central focus is the application of TEPC466, a novel aggregation-induced emission (AIE) fluorescent probe, for the sensitive detection of PKM2, alongside established HTS methodologies.[2]
Principle of this compound in PKM2 Inhibitor Screening
This compound is a fluorescent probe derived from the PKM2 activator TEPP-46.[2] It exhibits aggregation-induced emission (AIE), a phenomenon where it is non-emissive in solution but becomes highly fluorescent upon aggregation.[2][3] The proposed mechanism for its use in an HTS assay for PKM2 inhibitors is based on the conformational changes of PKM2 upon inhibitor binding.
It is hypothesized that the binding of an inhibitor to PKM2 induces a conformational change that alters the binding affinity or aggregation state of this compound with the protein. This modulation of this compound aggregation leads to a measurable change in its fluorescence intensity, providing a readout for the inhibitory activity of test compounds. For instance, if an inhibitor locks PKM2 in a conformation that prevents this compound binding and subsequent aggregation, a decrease in fluorescence would be observed, indicating an inhibitory effect.
Data Presentation: PKM2 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of known PKM2 inhibitors. This data is essential for selecting appropriate positive controls for HTS assays and for benchmarking the potency of newly identified hits.
| Compound Class | Inhibitor Name | PKM2 IC50 (µM) | Reference |
| Natural Products | Shikonin | ~2.95 | [4] |
| Curcumin | 1.12 | [5] | |
| Resveratrol | 3.07 | [5] | |
| Ellagic Acid | 4.20 | [5] | |
| Silibinin | 0.91 | [5] | |
| Thiazolidinediones | Compound 1 | Not specified | [6] |
| Naphthoquinones | Compound 26 | 2.95 | [4] |
| Sulfonic Acids | Suramin | 33 | [4] |
| Amino Acids | L-Phenylalanine | 240 | [4] |
| Miscellaneous | TLSC702 | 2 | [4] |
| Lapachol | 1.4 | [4] |
Experimental Protocols
Three distinct HTS protocols for identifying PKM2 inhibitors are detailed below. The first leverages the novel AIE probe this compound, while the subsequent two describe established and widely used methods.
Protocol 1: this compound-Based Fluorescence HTS Assay
This protocol describes a novel fluorescence-based HTS assay utilizing the AIE probe this compound for the discovery of PKM2 inhibitors.
Materials:
-
Recombinant human PKM2 protein
-
This compound probe
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl2)
-
Test compounds dissolved in DMSO
-
Positive control inhibitor (e.g., Shikonin)
-
384-well, black, clear-bottom assay plates
-
Fluorescence plate reader with excitation and emission wavelengths suitable for this compound
Procedure:
-
Compound Plating: Dispense test compounds and controls (positive and negative) into the 384-well assay plates using an acoustic dispenser or a pintool. Typically, a final concentration range of 1-100 µM is used for primary screening.
-
Enzyme and Probe Preparation: Prepare a working solution of recombinant human PKM2 and this compound in assay buffer. The optimal concentrations of PKM2 and this compound should be determined empirically through a checkerboard titration to achieve a robust signal-to-background ratio.
-
Reaction Incubation: Add the PKM2 and this compound mixture to the compound-plated wells. Incubate the plates at room temperature for a predetermined time (e.g., 30-60 minutes) to allow for compound-enzyme binding and subsequent interaction with the AIE probe.
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader at the optimal excitation and emission wavelengths for this compound.
-
Data Analysis: Calculate the percent inhibition for each test compound relative to the positive and negative controls. Compounds exhibiting inhibition above a predefined threshold (e.g., >50%) are considered hits.
Protocol 2: Lactate Dehydrogenase (LDH)-Coupled Absorbance HTS Assay
This is a classic, enzyme-coupled kinetic assay that measures the production of pyruvate by PKM2.[6]
Materials:
-
Recombinant human PKM2 protein
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
Lactate dehydrogenase (LDH)
-
Nicotinamide adenine dinucleotide (NADH)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl2)
-
Test compounds dissolved in DMSO
-
Positive control inhibitor (e.g., a known PKM2 inhibitor)
-
384-well, UV-transparent assay plates
-
Absorbance plate reader capable of kinetic measurements at 340 nm
Procedure:
-
Compound Plating: Dispense test compounds and controls into 384-well plates.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing PEP, ADP, LDH, and NADH in assay buffer.
-
Enzyme Addition and Incubation: Add a solution of PKM2 to the compound-plated wells and incubate for a short period (e.g., 10-15 minutes) at room temperature.
-
Initiation of Reaction and Kinetic Reading: Initiate the enzymatic reaction by adding the reaction mixture to the wells. Immediately begin kinetic reading of the absorbance at 340 nm over a set period (e.g., 15-30 minutes). The rate of NADH oxidation to NAD+ is proportional to PKM2 activity.
-
Data Analysis: Determine the initial velocity (rate) of the reaction for each well. Calculate the percent inhibition of each test compound by comparing its reaction rate to that of the controls.
Protocol 3: ATP-Depletion Luminescence HTS Assay
This endpoint assay measures the amount of ATP produced by the PKM2 reaction using a commercially available luciferase-based reagent (e.g., Kinase-Glo®).[7]
Materials:
-
Recombinant human PKM2 protein
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl2)
-
Test compounds dissolved in DMSO
-
Positive control inhibitor
-
ATP detection reagent (e.g., Kinase-Glo®)
-
384-well, white, opaque assay plates
-
Luminescence plate reader
Procedure:
-
Compound Plating: Dispense test compounds and controls into 384-well plates.
-
Enzyme and Substrate Addition: Add a mixture of PKM2, PEP, and ADP in assay buffer to the wells.
-
Enzymatic Reaction: Incubate the plates at room temperature for a defined period (e.g., 60 minutes) to allow the PKM2 reaction to proceed.
-
ATP Detection: Add the ATP detection reagent to all wells. This reagent simultaneously stops the PKM2 reaction and initiates a luciferase-luciferin reaction that produces a luminescent signal proportional to the amount of ATP present.
-
Luminescence Reading: After a short incubation (e.g., 10 minutes) to stabilize the luminescent signal, measure the luminescence intensity using a plate reader.
-
Data Analysis: A lower luminescent signal corresponds to higher PKM2 inhibition. Calculate the percent inhibition for each test compound relative to the controls.
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to PKM2 and the experimental workflows.
Caption: PKM2 Signaling and Regulation.
Caption: High-Throughput Screening Workflow.
Caption: this compound AIE Mechanism in HTS.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Aggregation-induced emission: phenomenon, mechanism and applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Natural Compounds as Inhibitors of Pyruvate Kinase M2 for Cancer Treatment [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of small molecule inhibitors of pyruvate kinase M2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for TEPC466 Incubation and Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the incubation and imaging of the TEPC466 murine plasmacytoma cell line. The following sections offer best practices for cell culture, experimental procedures, and data interpretation to ensure reproducible and reliable results in preclinical drug development and cancer research.
I. Introduction to this compound
This compound is a murine plasmacytoma cell line, analogous to human multiple myeloma cells. These cells are instrumental in studying plasma cell malignancies, monoclonal gammopathies, and for in vivo tumor modeling.[1][2][3] Like many myeloma cell lines, this compound cells grow in suspension.[4] Adherence to sterile cell culture techniques is paramount to prevent contamination and ensure experimental consistency.
II. Best Practices for this compound Incubation
Successful experiments using this compound cells begin with proper incubation and handling. The following protocols are based on established methods for murine myeloma and other suspension cell lines.
A. Required Materials
-
This compound cell line
-
RPMI-1640 medium[1]
-
Fetal Bovine Serum (FBS), heat-inactivated[1]
-
Penicillin-Streptomycin solution (10,000 U/mL)[1]
-
L-Glutamine (200 mM)
-
Trypan Blue solution
-
Sterile tissue culture flasks (T-25, T-75)
-
Sterile centrifuge tubes (15 mL, 50 mL)
-
Humidified incubator (37°C, 5% CO₂)[1]
-
Biosafety cabinet
-
Water bath (37°C)
-
Microscope
-
Hemocytometer or automated cell counter
B. Experimental Protocols
1. Cell Thawing and Recovery
Proper thawing of cryopreserved cells is critical for maintaining high viability.
-
Warm complete growth medium (RPMI-1640 + 10% FBS + 1% Penicillin-Streptomycin + 1% L-Glutamine) in a 37°C water bath.[5]
-
Quickly thaw the cryovial of this compound cells in the 37°C water bath until a small ice crystal remains.[6]
-
Wipe the vial with 70% ethanol before opening in a biosafety cabinet.
-
Gently transfer the cell suspension into a 15 mL centrifuge tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes to pellet the cells.[7]
-
Aspirate the supernatant, which contains residual cryoprotectant.
-
Resuspend the cell pellet in 10 mL of fresh, pre-warmed complete growth medium.
-
Transfer the cell suspension to a T-25 or T-75 culture flask.
-
Incubate at 37°C in a humidified incubator with 5% CO₂.[5]
2. Routine Cell Culture and Maintenance
This compound cells are grown in suspension and require regular passaging to maintain logarithmic growth.
-
Monitor cell density and viability daily using a microscope.
-
When the cell density reaches approximately 8-10 x 10⁵ cells/mL, subculture the cells.
-
Transfer the cell suspension to a sterile centrifuge tube.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium to a density of 2-3 x 10⁵ cells/mL.
-
Distribute the cell suspension into new culture flasks.
-
Change the medium every 2-3 days by pelleting the cells and resuspending in fresh medium.[5]
3. Cell Counting and Viability Assessment
Accurate cell counting is essential for seeding experiments.
-
Mix the cell suspension thoroughly to ensure a homogenous sample.
-
Dilute an aliquot of the cell suspension with Trypan Blue solution (typically a 1:1 ratio).
-
Load the mixture onto a hemocytometer or use an automated cell counter.
-
Count the number of viable (unstained) and non-viable (blue) cells.
-
Calculate the cell concentration and percentage of viable cells.
C. Quantitative Data Summary
| Parameter | Recommended Value | Source |
| Incubation Temperature | 37°C | [1] |
| CO₂ Concentration | 5% | [1] |
| Subculture Density | 2-3 x 10⁵ cells/mL | - |
| Maximum Cell Density | ~1 x 10⁶ cells/mL | - |
| Centrifugation Speed | 200 x g | [7] |
| Centrifugation Time | 5 minutes | [7] |
| Media Replacement | Every 2-3 days | [5] |
III. Best Practices for this compound Imaging
Imaging of suspension cells like this compound requires specific preparation to ensure high-quality results. The following protocol outlines a general approach for fluorescence microscopy.
A. Required Materials
-
This compound cell suspension
-
Phosphate-Buffered Saline (PBS)
-
Poly-L-Lysine coated slides or coverslips
-
Fixative (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS)
-
Primary and fluorescently-labeled secondary antibodies
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
B. Experimental Protocol: Immunofluorescence Staining
-
Cell Seeding: Seed this compound cells onto Poly-L-Lysine coated slides or coverslips and allow them to attach for at least 1 hour in the incubator.
-
Washing: Gently wash the cells with PBS.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Permeabilization (if required for intracellular targets): Incubate with 0.1% Triton X-100 in PBS for 10 minutes.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Blocking: Block with 1% BSA in PBS for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate with the fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Washing: Wash three times with PBS for 5 minutes each, protected from light.
-
Nuclear Staining: Incubate with DAPI for 5 minutes.
-
Washing: Wash once with PBS.
-
Mounting: Mount the coverslip onto a microscope slide using mounting medium.
-
Imaging: Acquire images using a fluorescence microscope with appropriate filter sets.
C. Quantitative Data Summary
| Parameter | Recommended Condition |
| Fixative | 4% Paraformaldehyde |
| Fixation Time | 15 minutes |
| Permeabilization Agent | 0.1% Triton X-100 |
| Blocking Agent | 1% BSA in PBS |
| Primary Antibody Incubation | Overnight at 4°C |
| Secondary Antibody Incubation | 1 hour at room temperature |
IV. Visualizations
A. Experimental Workflow
References
- 1. Polyclonal rabbit anti-murine plasmacytoma cell globulins induce myeloma cells apoptosis and inhibit tumour growth in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunocompetent Mouse Models of Multiple Myeloma Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mouse models of multiple myeloma: technologic platforms and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. unco.edu [unco.edu]
- 6. Primary Cell Culture Protocol [cellbiologics.com]
- 7. Cell Culture Protocols [cellbiologics.com]
Application Notes and Protocols for In Vivo Studies of Tumors Expressing PKM2 using the Activator TEPC466
Topic: TEPC466 for In Vivo Imaging of Tumors Expressing PKM2
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyruvate Kinase M2 (PKM2) is a key enzyme in glycolysis that is frequently overexpressed in cancer cells.[1][2] It plays a pivotal role in the metabolic reprogramming of tumors, often referred to as the Warburg effect, where cancer cells favor glycolysis even in the presence of oxygen.[2] PKM2 can exist in two main forms: a highly active tetramer and a less active dimer.[3][4][5] In tumor cells, the dimeric form is predominant, which slows down the conversion of phosphoenolpyruvate (PEP) to pyruvate.[3][4][5] This metabolic bottleneck allows for the accumulation of glycolytic intermediates that are then shunted into anabolic pathways, such as the pentose phosphate pathway, to produce the building blocks necessary for rapid cell proliferation (e.g., nucleic acids, amino acids, and lipids).[1]
This compound (also known as TEPP-46) is a potent, small-molecule activator of PKM2.[6][7] It acts by binding to an allosteric site at the PKM2 subunit interface, stabilizing the constitutively active tetrameric form of the enzyme.[6] This activation of PKM2 re-routes glucose metabolism towards pyruvate and lactate production, increasing the glycolytic rate while decreasing the availability of anabolic precursors.[8] By forcing cancer cells into a state of high glycolytic flux, this compound can suppress tumor growth and sensitize cancer cells to other therapeutic interventions.[6][8][9]
These application notes provide an overview and protocols for the use of this compound in preclinical in vivo studies to investigate its therapeutic effect on PKM2-expressing tumors, utilizing imaging techniques to monitor the metabolic response.
Signaling Pathway and Mechanism of Action
The diagram below illustrates the central role of PKM2 in cancer metabolism and the mechanism of action for this compound. In cancer cells, growth factor signaling can lead to the phosphorylation of PKM2, which favors the less active dimeric state.[4] This metabolic shift supports anabolic processes required for cell proliferation. This compound reverses this by stabilizing the active tetrameric state, thereby inhibiting tumor growth.
Caption: PKM2 regulation in cancer and the effect of this compound.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies on the effects of this compound/TEPP-46 on tumor xenografts.
Table 1: In Vivo Efficacy of this compound on Tumor Growth
| Cancer Type | Animal Model | Treatment Group | Dosage | Outcome | Reference |
| Lung Cancer | Nude mice with H1299 xenografts | TEPP-46 | 50 mg/kg | Slowed tumor xenograft growth | [10] |
| Glioblastoma | NSG mice with GBM374 xenografts | TEPP-46 + Radiation (2 Gy) | 50 mg/kg | Significantly reduced tumor growth compared to radiation alone | [11] |
| Triple-Negative Breast Cancer (TNBC) | Mice with TNBC xenografts | TEPP-46 | 40 mg/kg | Decreased tumor growth compared to vehicle control | [7] |
Table 2: Metabolic Changes Induced by this compound In Vivo
| Imaging Modality | Cancer Type | Animal Model | Treatment | Key Finding | Reference |
| Hyperpolarized 13C MRS | Lung Cancer | Mice with H1299 xenografts | TEPP-46 + 2-DG | Increased pyruvate to lactate 13C-label exchange 2 hours post-treatment | [8][9] |
Experimental Protocols
Protocol 1: Establishment of Tumor Xenografts
This protocol describes the subcutaneous implantation of cancer cells to generate tumor-bearing mice for in vivo studies.
Materials:
-
Cancer cell line expressing PKM2 (e.g., H1299, A549, GBM374)
-
Sterile Phosphate Buffered Saline (PBS)
-
Matrigel (optional, can improve tumor take rate)
-
6-8 week old immunocompromised mice (e.g., Athymic Nude, NSG)
-
Trypsin-EDTA
-
Culture medium
-
Syringes (1 mL) and needles (27G)
-
Calipers
Procedure:
-
Culture cancer cells to ~80% confluency under standard conditions.
-
Harvest cells by trypsinization, neutralize with culture medium, and centrifuge at 1500 rpm for 5 minutes.
-
Wash the cell pellet with cold, sterile PBS and centrifuge again.
-
Resuspend the cells in cold PBS (or a 1:1 mixture of PBS and Matrigel) to a final concentration of 1 x 107 cells/mL. Keep the cell suspension on ice.
-
Anesthetize the mouse according to approved institutional protocols.
-
Inject 100-200 µL of the cell suspension (1-2 x 106 cells) subcutaneously into the flank of the mouse.[12]
-
Monitor the mice for tumor growth. Begin treatment when tumors reach a palpable volume (e.g., 100-200 mm3).
-
Measure tumor volume regularly (e.g., 2-3 times per week) using calipers with the formula: Volume = (Length x Width2) / 2.[12]
Protocol 2: In Vivo Administration of this compound and Tumor Monitoring
This protocol outlines the procedure for treating tumor-bearing mice with this compound and monitoring its effect on tumor growth.
Materials:
-
This compound compound
-
Appropriate vehicle for solubilization (e.g., DMSO, PEG400, saline)
-
Tumor-bearing mice (from Protocol 1)
-
Gavage needles or appropriate injection supplies
-
Calipers
Procedure:
-
Prepare the this compound formulation in the chosen vehicle at the desired concentration. A typical dosage ranges from 40-50 mg/kg.[7][11]
-
Randomize mice into treatment and vehicle control groups once tumors reach the target volume.
-
Administer this compound or vehicle to the respective groups via the chosen route (e.g., oral gavage, intraperitoneal injection) daily or as determined by pharmacokinetic studies.
-
Monitor animal weight and general health daily.
-
Measure tumor volume 2-3 times per week to assess treatment efficacy.[12]
-
At the end of the study, euthanize the mice according to institutional guidelines and excise the tumors for further ex vivo analysis (e.g., Western blot, immunohistochemistry).
Protocol 3: In Vivo Metabolic Imaging of this compound Effect
This protocol provides a general workflow for using hyperpolarized 13C Magnetic Resonance Spectroscopy (MRS) to non-invasively assess the metabolic impact of this compound on tumors.
Materials:
-
Tumor-bearing mice treated with this compound or vehicle
-
Hyperpolarized 13C-pyruvate
-
MRI/MRS system equipped for hyperpolarized studies
-
Anesthesia equipment
Procedure:
-
Treat a cohort of tumor-bearing mice with this compound as described in Protocol 2.
-
At a specified time point after treatment (e.g., 2 hours), anesthetize the mouse and position it within the MRI/MRS scanner.[8]
-
Administer a bolus of hyperpolarized 13C-pyruvate via tail vein injection.
-
Immediately begin dynamic 13C MR spectroscopic imaging over the tumor region to acquire signals from both 13C-pyruvate and its metabolic product, 13C-lactate.[8]
-
Process the acquired data to generate maps of pyruvate and lactate distribution and calculate the lactate-to-pyruvate signal ratio.
-
Compare the lactate-to-pyruvate ratio in this compound-treated tumors versus control tumors. An increase in this ratio indicates a higher rate of glycolytic flux, consistent with PKM2 activation.[8]
Experimental Workflow Diagram
The following diagram outlines the logical flow of an in vivo study investigating this compound.
Caption: Workflow for in vivo evaluation of this compound.
References
- 1. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment [jcancer.org]
- 2. Exploring the diverse role of pyruvate kinase M2 in cancer: Navigating beyond glycolysis and the Warburg effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis | Semantic Scholar [semanticscholar.org]
- 4. Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Pyruvate Kinase M2 phosphorylation reverses aggressive cancer phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PKM2 activation sensitizes cancer cells to growth inhibition by 2-deoxy-D-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PKM2 activation sensitizes cancer cells to growth inhibition by 2-deoxy-D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacologic activation of PKM2 slows lung tumor xenograft growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. M2 isoform of pyruvate kinase rewires glucose metabolism during radiation therapy to promote an antioxidant response and glioblastoma radioresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Method of Tumor In Vivo Imaging with a New Peptide-Based Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Staining Artifacts and Background Noise
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during staining experiments, with a focus on applications involving myeloma cell lines and derived reagents.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background staining in immunofluorescence (IF) and immunohistochemistry (IHC)?
High background staining can obscure specific signals and lead to misinterpretation of results. The most frequent causes include:
-
Suboptimal Antibody Concentration: Using a primary or secondary antibody at a concentration that is too high is a primary cause of non-specific binding.[1][2][3]
-
Inadequate Blocking: Insufficient blocking of non-specific binding sites can lead to antibodies adhering to unintended cellular components.[1][3][4] This can be due to using an inappropriate blocking agent or insufficient incubation time.
-
Issues with Secondary Antibodies: The secondary antibody may cross-react with endogenous immunoglobulins in the tissue sample or bind non-specifically.[2][4]
-
Problems with Fixation: Over-fixation can expose or alter epitopes, leading to non-specific antibody binding, while under-fixation can result in poor tissue morphology and increased background.[2] Formalin fixation can also induce autofluorescence.[2][5]
-
Insufficient Washing: Inadequate washing between antibody incubation steps can leave unbound antibodies that contribute to background noise.[1][6]
-
Endogenous Enzyme Activity: For chromogenic detection methods like IHC, endogenous peroxidases or phosphatases in the tissue can react with the substrate, causing background staining.[3][4][5]
-
Hydrophobic Interactions: Antibodies can non-specifically adhere to proteins and lipids within the tissue.[3]
-
Tissue Drying: Allowing tissue sections to dry out at any stage of the staining process can cause irreversible non-specific antibody binding and artifacts.[3]
Q2: How can I reduce non-specific staining when using a mouse primary antibody on mouse tissue?
This scenario, often referred to as "mouse-on-mouse" staining, presents a significant challenge due to the secondary antibody's inability to distinguish between the primary antibody and endogenous mouse immunoglobulins in the tissue. To mitigate this, consider the following strategies:
-
Use a Species-on-Species Detection Kit: These kits are specifically designed to block endogenous immunoglobulins before the primary antibody is applied.
-
Block with Normal Serum: Use normal serum from the same species as the secondary antibody to block non-specific binding sites.[2][4]
-
Employ a Different Primary Antibody Host: If possible, switch to a primary antibody raised in a different species (e.g., rabbit, goat).[2]
-
Use Fab Fragment Secondary Antibodies: Secondary antibodies that specifically recognize the Fab fragment of the primary antibody can help reduce binding to endogenous whole immunoglobulins.[2]
Q3: My staining signal is very weak or absent. What are the potential reasons and solutions?
Weak or no staining can be frustrating. Here are some common culprits and how to address them:
-
Incorrect Antibody Concentration: The primary or secondary antibody may be too dilute.[4] Perform a titration to determine the optimal concentration.
-
Antibody Incompatibility: Ensure the secondary antibody is designed to recognize the host species of the primary antibody (e.g., use an anti-rabbit secondary for a primary antibody raised in a rabbit).[3]
-
Suboptimal Antigen Retrieval: For formalin-fixed paraffin-embedded (FFPE) tissues, antigen retrieval is often necessary to unmask epitopes. The method (heat-induced or enzymatic) and conditions may need optimization.[2][3]
-
Inactive Reagents: Antibodies may have lost activity due to improper storage or repeated freeze-thaw cycles.[2] Similarly, enzyme conjugates or substrates may be inactive.
-
Low Target Protein Expression: The protein of interest may not be present or may be expressed at very low levels in your sample.[6] It is crucial to include a positive control to validate the protocol and reagents.[1]
-
Over-fixation: Excessive fixation can mask epitopes to the point where antigen retrieval is ineffective.[3]
Troubleshooting Guides
Guide 1: High Background Staining
This guide provides a systematic approach to diagnosing and resolving high background issues.
Troubleshooting Workflow for High Background
Caption: A flowchart to systematically troubleshoot high background staining.
| Problem | Potential Cause | Recommended Solution |
| Diffuse background staining | Primary antibody concentration too high | Perform an antibody titration to determine the optimal dilution.[2][3] |
| Insufficient blocking | Increase blocking incubation time or try a different blocking reagent (e.g., normal serum from the secondary antibody host species).[1][3][4] | |
| Secondary antibody cross-reactivity | Include a control with only the secondary antibody. If staining is present, use a pre-adsorbed secondary antibody or one raised in a different species.[2] | |
| Speckled or punctate background | Antibody aggregation | Centrifuge the antibody solution before use to pellet any aggregates. |
| Precipitated chromogen (IHC) | Filter the substrate solution immediately before use. | |
| Staining in unexpected locations | Endogenous enzyme activity (IHC) | Add a quenching step (e.g., with 3% H₂O₂) before primary antibody incubation to block endogenous peroxidases.[3][4][7] |
| Autofluorescence (IF) | View an unstained slide to confirm. Use an autofluorescence quenching reagent or switch to a fluorophore in a different spectral range.[5][8][9] |
Guide 2: Weak or No Specific Staining
This guide outlines steps to take when the target signal is weaker than expected or absent altogether.
Logical Flow for Diagnosing Weak/No Staining
Caption: A decision tree for troubleshooting weak or absent staining signals.
| Problem | Potential Cause | Recommended Solution |
| No staining observed | Primary antibody not suitable for the application | Confirm that the antibody is validated for the specific application (e.g., IHC on FFPE tissue). |
| Incorrect secondary antibody | Ensure the secondary antibody is compatible with the host species of the primary antibody.[3] | |
| Antigen masking | Optimize the antigen retrieval protocol, including the buffer, temperature, and incubation time.[3] | |
| Antibody storage/handling issues | Avoid repeated freeze-thaw cycles. Aliquot antibodies upon receipt and store as recommended.[2][8] | |
| Weak staining | Primary or secondary antibody too dilute | Increase the antibody concentration or incubation time. Perform a titration to find the optimal dilution. |
| Insufficient incubation time | Increase the incubation time for the primary and/or secondary antibody. Consider incubating the primary antibody overnight at 4°C.[2] | |
| Low protein expression | Use a signal amplification system or a brighter fluorophore.[9] Confirm protein expression with another method like Western blot.[9] |
Experimental Protocols
Standard Immunofluorescence (IF) Staining Protocol for Cultured Myeloma Cells
-
Cell Seeding: Seed myeloma cells onto chamber slides or coverslips suitable for cell culture and allow them to adhere if applicable.
-
Fixation: Gently wash the cells with 1X PBS. Fix the cells with 4% paraformaldehyde in PBS for 10-20 minutes at room temperature.[10]
-
Washing: Wash the cells three times with 1X PBS for 5 minutes each.
-
Permeabilization (for intracellular targets): If targeting an intracellular antigen, incubate the cells with a permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS) for 10-15 minutes at room temperature.[10]
-
Washing: Wash the cells three times with 1X PBS.
-
Blocking: Block non-specific binding by incubating the cells in a blocking buffer (e.g., 1-5% BSA or normal serum in PBS) for 1 hour at room temperature.[10]
-
Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer to its optimal concentration. Incubate the cells with the primary antibody for 1-3 hours at room temperature or overnight at 4°C.[10]
-
Washing: Wash the cells three times with a wash buffer (e.g., 0.05% Tween-20 in PBS) for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.[10]
-
Washing: Wash the cells three times with the wash buffer, protected from light.
-
Counterstaining (Optional): Incubate with a nuclear counterstain like DAPI for 5 minutes.
-
Washing: Perform a final wash with PBS.
-
Mounting: Mount the coverslip onto a microscope slide using an anti-fade mounting medium.[9]
-
Imaging: Image the slide using a fluorescence microscope with the appropriate filters.
General Staining Workflow
Caption: A generalized workflow for a typical immunofluorescence staining experiment.
References
- 1. sinobiological.com [sinobiological.com]
- 2. Immunohistochemistry Troubleshooting | Antibodies.com [antibodies.com]
- 3. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 4. qedbio.com [qedbio.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 7. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 8. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 9. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimizing Small Molecule Inhibitor Concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of small molecule inhibitors, such as TEPC-466, for different cell types in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for a new small molecule inhibitor like TEPC-466?
A1: For a novel inhibitor, it is advisable to start with a broad concentration range to determine its potency (IC50) in your specific cell line. A typical starting point for cell-based assays is in the low micromolar (µM) to nanomolar (nM) range.[1] A common practice is to perform a dose-response curve starting from as high as 10-50 µM down to the low nM range. For inhibitors with known biochemical potency (e.g., against a purified enzyme), the cellular IC50 is often higher due to factors like cell permeability and target engagement in a complex cellular environment.
Q2: How does the optimal concentration of an inhibitor vary between different cell types?
A2: The optimal concentration of an inhibitor can vary significantly between cell lines.[2] This variability can be attributed to several factors, including:
-
Target expression levels: Cells with higher levels of the target protein may require a higher inhibitor concentration to achieve the desired effect.
-
Metabolic activity: Differences in metabolic rates between cell lines can affect the stability and effective concentration of the compound.
-
Membrane permeability: The ability of the compound to cross the cell membrane can differ, influencing its intracellular concentration.
-
Presence of efflux pumps: Some cell lines, particularly cancer cells, may express efflux pumps that actively remove the inhibitor from the cell, reducing its efficacy.
-
Genetic background and signaling pathway redundancy: Different cell lines may have varying dependencies on the targeted pathway.
Q3: What are the common solvents for dissolving small molecule inhibitors, and what are the recommended final concentrations in cell culture?
A3: Dimethyl sulfoxide (DMSO) is the most common solvent for dissolving hydrophobic small molecule inhibitors.[2] It is crucial to keep the final concentration of DMSO in cell culture medium as low as possible to avoid solvent-induced artifacts or cytotoxicity. As a general guideline:[2]
-
< 0.1% DMSO: Generally considered safe for most cell lines, including sensitive primary cells.[2]
-
0.1% - 0.5% DMSO: Tolerated by many robust cell lines.[2]
-
> 0.5% - 1% DMSO: May be toxic to some cells and can cause off-target effects.[2]
Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.[2]
Q4: How can I be sure that the observed effect is due to the specific inhibition of the target and not off-target effects?
A4: Demonstrating specificity is a critical aspect of working with small molecule inhibitors. Here are some strategies:
-
Use a structurally unrelated inhibitor: If another inhibitor targeting the same protein but with a different chemical scaffold produces a similar biological effect, it strengthens the evidence for on-target activity.
-
Perform target knockdown/knockout experiments: Using techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target protein should phenocopy the effects of the inhibitor.
-
Use a negative control compound: A structurally similar but inactive analog of your inhibitor, if available, can be a powerful tool to demonstrate specificity.
-
Rescue experiments: If the inhibitor's effect can be reversed by overexpressing the target protein or a downstream effector, it suggests on-target activity.
-
Dose-response relationship: A clear dose-dependent effect is indicative of a specific interaction.[1]
Troubleshooting Guide
This guide addresses common issues encountered when optimizing inhibitor concentrations.
| Problem | Possible Cause | Suggested Solution |
| High variability between replicate wells | Inconsistent cell seeding, uneven compound distribution, edge effects in the plate. | Ensure uniform cell seeding by properly resuspending cells before plating. Mix the compound thoroughly in the medium before adding it to the cells. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. |
| No observable effect even at high concentrations | Low cell permeability, rapid compound degradation, incorrect target for the cell type, inactive compound. | Verify the compound's stability in your cell culture medium over the time course of your experiment. Use a positive control for the pathway you are studying to ensure the cells are responsive. Confirm the expression of the target protein in your cell line. Have the compound's identity and purity been verified? |
| Significant cell death at all tested concentrations | Compound is cytotoxic at the tested concentrations. | Perform a cytotoxicity assay (e.g., MTT, LDH release) to determine the toxic concentration range. Lower the starting concentration of your dose-response experiment. Reduce the treatment duration. |
| Precipitation of the compound in the cell culture medium | The compound's solubility limit has been exceeded in the aqueous medium. | Decrease the final concentration of the compound.[2] Prepare a higher concentration stock in DMSO and use a smaller volume to achieve the final concentration. Visually inspect the medium for any precipitate after adding the compound. |
| Inconsistent results between experiments | Variation in cell passage number, reagent quality, or experimental timing. | Use cells within a consistent and low passage number range. Ensure all reagents are of high quality and not expired. Standardize all incubation times and experimental procedures. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration using a Dose-Response Assay
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of an inhibitor in a cell-based assay.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
TEPC-466 (or your small molecule inhibitor)
-
DMSO
-
96-well cell culture plates
-
Assay-specific reagents (e.g., for measuring cell viability, reporter gene expression, or protein phosphorylation)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of your inhibitor in DMSO. From this stock, create a series of 2x final concentrations in complete cell culture medium. For example, for a final concentration range of 10 µM to 1 nM, you would prepare 20 µM, 2 µM, 200 nM, 20 nM, and 2 nM solutions. Also, prepare a 2x vehicle control (e.g., 0.2% DMSO in medium).
-
Treatment: Remove the old medium from the cells and add an equal volume of the 2x compound dilutions to the corresponding wells. This will result in a 1x final concentration.
-
Incubation: Incubate the plate for a duration appropriate for your assay (e.g., 24, 48, or 72 hours).
-
Assay: Perform your chosen endpoint assay (e.g., MTT assay for viability, luciferase assay for reporter activity).
-
Data Analysis: Plot the assay readout against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Assessing Cytotoxicity using an MTT Assay
This protocol provides a method to evaluate the cytotoxic effects of your inhibitor.
Materials:
-
Cells and reagents from Protocol 1
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Follow steps 1-4 from Protocol 1.
-
MTT Addition: Add MTT solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells.
Signaling Pathways and Workflows
Caption: Workflow for optimizing inhibitor concentration.
Caption: Hypothetical TEPC-466 signaling pathway.
References
Technical Support Center: Optimizing Luciferase Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers improve the signal-to-noise ratio in luciferase-based reporter assays.
Frequently Asked Questions (FAQs)
Q1: What is a luciferase reporter assay?
A luciferase reporter assay is a widely used method in molecular and cellular biology to study gene expression and regulation.[1] It utilizes the enzyme luciferase, which generates light through a chemical reaction with its substrate (e.g., luciferin).[1][2] The amount of light produced is proportional to the amount of luciferase enzyme, which in turn reflects the transcriptional activity of a gene of interest.[1]
Q2: What is a dual-luciferase assay system and why should I use it?
A dual-luciferase system uses two different luciferases, such as Firefly and Renilla luciferase, expressed from two separate vectors.[2][3] One reporter is used to measure the experimental promoter activity (the experimental reporter), while the other is driven by a constitutive promoter and serves as an internal control for normalization.[3] This normalization corrects for variations in transfection efficiency and cell viability, improving the accuracy and reliability of the results.[2]
Q3: What is the difference between "flash" and "glow" luciferase assays?
Flash assays produce a rapid and intense burst of light that quickly decays, requiring the substrate to be injected immediately before measurement.[1] They are generally more sensitive.[1] Glow assays, on the other hand, produce a more stable, long-lasting signal that can be measured for hours, although they may be less sensitive.[1]
Q4: What type of microplate should I use for my luciferase assay?
Opaque, white-walled microplates are recommended for luminescence assays as they maximize the light signal by reflecting it towards the detector.[4][5] Black plates can also be used and will reduce crosstalk between wells, but they will also significantly decrease the luminescent signal.[5][6] Using white plates with clear bottoms can be a costly alternative if you need to visualize your cells.[2]
Troubleshooting Guide
Users may encounter several common issues during luciferase experiments. This guide provides solutions to the most frequent problems.
Problem 1: Weak or No Signal
A weak or absent signal is a common issue that can stem from several factors.
Troubleshooting Steps for Weak Signal dot
Caption: Troubleshooting workflow for weak or no signal.
| Cause | Recommended Solution | Citation |
| Reagent Issues | Ensure reagents are functional. Use freshly prepared luciferin or coelenterazine and protect from light. Avoid repeated freeze-thaw cycles. | [7] |
| Low Transfection Efficiency | Verify the quality of plasmid DNA; use transfection-grade kits. Optimize the ratio of plasmid DNA to transfection reagent. Ensure cells are not overly confluent, as this can reduce efficiency. | [2][7] |
| Weak Promoter | If possible, replace the weak promoter in your construct with a stronger one. | [7] |
| Insufficient Sample | Scale up the volume of cell lysate and reagents used per well. | [7] |
Problem 2: High Background Signal
High background can mask the true signal from your experiment, leading to a poor signal-to-noise ratio.
| Cause | Recommended Solution | Citation |
| Plate Type | Use opaque white plates to maximize signal and prevent crosstalk. Avoid clear plates. If background is still high with white plates, try black plates, which reduce background but also lower the signal. | [2][5][6] |
| Plate Phosphorescence | "Dark adapt" plates by incubating them in the dark for about 10 minutes before reading to minimize plate autofluorescence. | [4] |
| Reagent Contamination | Use fresh, high-quality reagents and buffers to prepare samples. | [7] |
| Cell Culture Media | Phenol red in media can absorb light and interfere with the assay. If possible, use phenol red-free media. |
Problem 3: High Signal Variability
Inconsistent results between replicates can make data interpretation difficult.
Troubleshooting Steps for High Variability dot
Caption: Troubleshooting workflow for high variability.
| Cause | Recommended Solution | Citation |
| Pipetting Errors | Small variations in volume can cause large differences in signal. Prepare a master mix for your working solutions and use a calibrated multichannel pipette. | [2][5][7] |
| Incomplete Mixing | Mix samples thoroughly after adding reagents to ensure a homogenous reaction in each well. | [5] |
| Lack of Normalization | Use a dual-reporter system to normalize for transfection efficiency and cell number. | [2][7] |
| Instrument Settings | For low signals, increase the number of reads per well (integration time) to get better statistical averaging. A 10-second read is often recommended. | [4][8] |
Experimental Protocols
Standard Dual-Luciferase® Reporter Assay Protocol
This protocol is a general guideline. Always refer to the manufacturer's instructions for your specific reagents.
Dual-Luciferase Assay Workflow dot
Caption: General experimental workflow for a dual-luciferase assay.
-
Cell Seeding: Seed cells into the wells of a 96-well plate at a density that will result in 50-80% confluency at the time of transfection.
-
Transfection: Co-transfect cells with your experimental Firefly luciferase plasmid and the Renilla luciferase control plasmid using your preferred transfection reagent.
-
Incubation: Incubate the cells for 24-48 hours post-transfection to allow for reporter gene expression.[3]
-
Cell Lysis:
-
Remove the growth medium from the cells.
-
Gently wash the cells once with Phosphate-Buffered Saline (PBS).
-
Add an appropriate volume (e.g., 20 µL for a 96-well plate) of Passive Lysis Buffer to each well.
-
Incubate at room temperature for 15 minutes on an orbital shaker.
-
-
Measurement:
-
Transfer 20 µL of cell lysate to a well in an opaque white 96-well plate.[9]
-
Program the luminometer to perform a 2-second delay followed by a 10-second measurement.[9]
-
Add 100 µL of Luciferase Assay Reagent II (LAR II) to the first well and immediately measure the Firefly luminescence.
-
Next, add 100 µL of Stop & Glo® Reagent to the same well. This will quench the Firefly signal and initiate the Renilla reaction.
-
Immediately measure the Renilla luminescence.
-
-
Data Analysis: Calculate the ratio of Firefly luminescence to Renilla luminescence for each well. This normalized value represents the experimental reporter activity.
References
- 1. bioagilytix.com [bioagilytix.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. youtube.com [youtube.com]
- 4. agilent.com [agilent.com]
- 5. promegaconnections.com [promegaconnections.com]
- 6. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. goldbio.com [goldbio.com]
- 8. researchgate.net [researchgate.net]
- 9. med.upenn.edu [med.upenn.edu]
Technical Support Center: Refining TEPC466 Imaging Protocols for Enhanced Resolution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their imaging protocols using the novel fluorescent probe, TEPC466, for enhanced resolution.
Frequently Asked Questions (FAQs)
Q1: What is the optimal excitation and emission wavelength for this compound?
A1: The optimal excitation and emission maxima for this compound are critical for achieving the best signal-to-noise ratio. While the precise wavelengths should be determined empirically for your specific imaging system, the following table provides a general guideline based on initial characterization.
Q2: How can I minimize photobleaching when imaging with this compound?
A2: Photobleaching, the irreversible fading of a fluorescent signal, can be a significant issue. To minimize it, you should:
-
Reduce Exposure Time: Use the shortest exposure time that still provides a clear signal.
-
Lower Excitation Power: Attenuate the laser or lamp power to the minimum required for adequate signal detection.
-
Use Antifade Reagents: Mount your samples in a commercially available antifade mounting medium.[1]
-
Image a Fresh Field of View: For fixed samples, limit repeated exposure of the same area.[1]
Q3: I am observing high background fluorescence. How can this be resolved?
A3: High background can obscure your signal of interest. Consider the following troubleshooting steps:
-
Washing Steps: Ensure thorough washing after incubation with this compound to remove any unbound probe.
-
Blocking: For immunofluorescence applications, ensure adequate blocking of non-specific binding sites.[2]
-
Reagent Purity: Use high-quality, fresh reagents to avoid fluorescent contaminants.
-
Autofluorescence: Check for autofluorescence in your sample by imaging an unstained control. If present, consider using spectral unmixing if your software supports it, or choose imaging channels that avoid the autofluorescence spectrum.[1]
Q4: What is the recommended concentration of this compound for cell staining?
A4: The optimal concentration of this compound will depend on the cell type and experimental conditions. It is highly recommended to perform a titration experiment to determine the concentration that provides the best signal with the lowest background.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound imaging experiments.
Problem 1: Weak or No Fluorescent Signal
| Possible Cause | Suggested Solution |
| Incorrect Filter Set | Verify that the excitation and emission filters on the microscope are appropriate for the spectral properties of this compound.[3] |
| Low Probe Concentration | Increase the concentration of this compound used for staining. Perform a titration to find the optimal concentration.[4] |
| Cell Permeabilization Issues (if applicable) | If this compound targets an intracellular structure, ensure that the cell membrane has been adequately permeabilized.[5] |
| Photobleaching | The signal may have been bleached by excessive light exposure. Reduce excitation power and exposure time.[1] |
| Lamp/Laser Issues | Check the alignment and age of the microscope's light source. Older lamps can have reduced output.[6] |
Problem 2: Blurry or Out-of-Focus Images
| Possible Cause | Suggested Solution |
| Incorrect Coverslip Thickness | Use coverslips with the thickness specified for your objective lens (usually 0.17 mm).[7] |
| Refractive Index Mismatch | Ensure the refractive index of the mounting medium matches that of the immersion oil and the coverslip.[8] |
| Objective Not Clean | Clean the objective lens according to the manufacturer's instructions to remove dust, oil, or other residues.[3] |
| Vibrations | Use an anti-vibration table for your microscope to minimize mechanical disturbances. |
| Focus Drift in Live-Cell Imaging | Use an autofocus system if available. Allow the sample to thermally equilibrate on the microscope stage before starting a time-lapse experiment.[9] |
Problem 3: Image Artifacts
| Possible Cause | Suggested Solution |
| Precipitates of this compound | Centrifuge the this compound solution before use to pellet any aggregates. |
| Uneven Staining | Ensure even application of the this compound solution to the sample. For adherent cells, make sure the entire coverslip is covered. |
| Fixation Artifacts | The fixation method may be altering the cellular structure. Try different fixation protocols (e.g., methanol vs. paraformaldehyde) to see which preserves the morphology best.[5] |
| Air Bubbles | Be careful when mounting the coverslip to avoid trapping air bubbles, which can distort the image.[8] |
Experimental Protocols
Protocol 1: Titration of this compound for Optimal Staining Concentration
-
Cell Seeding: Plate your cells of interest on glass-bottom dishes or coverslips and culture until they reach the desired confluency.
-
Preparation of this compound Dilutions: Prepare a series of dilutions of this compound in your imaging buffer (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM).
-
Staining: Remove the culture medium and wash the cells once with pre-warmed imaging buffer. Add the different this compound dilutions to the cells and incubate for the recommended time, protected from light.
-
Washing: Remove the staining solution and wash the cells three times with imaging buffer.
-
Imaging: Image the cells using a fluorescence microscope with the appropriate filter set for this compound. Use consistent acquisition settings (e.g., exposure time, laser power) for all concentrations.
-
Analysis: Determine the concentration that provides the brightest signal with the lowest background.
Protocol 2: Immunofluorescence Staining with this compound Counterstaining
-
Cell Fixation and Permeabilization: Fix cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Washing: Wash three times with PBS.
-
This compound Staining: Incubate with the optimal concentration of this compound (determined from Protocol 1) for 30 minutes.
-
Final Washes: Wash three times with PBS.
-
Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Imaging: Image the sample using the appropriate filter sets for both the secondary antibody fluorophore and this compound.
Data Presentation
Table 1: Hypothetical Spectral Properties of this compound
| Parameter | Wavelength (nm) |
| Excitation Maximum | 488 |
| Emission Maximum | 525 |
Table 2: Troubleshooting Summary for Low Signal-to-Noise Ratio
| Problem | Primary Cause | Recommended Action |
| High Background | Inadequate washing or non-specific binding. | Increase the number and duration of wash steps. Optimize blocking conditions.[2] |
| Weak Signal | Suboptimal probe concentration or photobleaching. | Perform a concentration titration. Reduce light exposure.[1][4] |
| Autofluorescence | Intrinsic fluorescence from the sample. | Image an unstained control. Use spectral unmixing or red-shifted fluorophores.[1] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
- 3. Optimization and Troubleshooting [evidentscientific.com]
- 4. ptgcn.com [ptgcn.com]
- 5. Fixation artifacts and how to minimize them [focalplane.biologists.com]
- 6. Cellular Fluorescence Microscopy Troubleshooting & Best Practices | AAT Bioquest [aatbio.com]
- 7. Molecular Expressions Microscopy Primer: Specialized Microscopy Techniques - Fluorescence - Optimization and Troubleshooting [micro.magnet.fsu.edu]
- 8. Learn To Minimize Artifacts In Fluorescence Microscopy [expertcytometry.com]
- 9. bitesizebio.com [bitesizebio.com]
Addressing challenges in TEPC466 probe stability and storage
This technical support center provides guidance on the stability, storage, and handling of the TEPC466 probe. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the optimal performance and longevity of your probe during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for the this compound probe?
A1: For long-term storage, the this compound probe should be stored at -20°C to -80°C, desiccated, and protected from light. Under these conditions, the probe is stable for up to 12 months.
Q2: Can I store the this compound probe in solution?
A2: While not recommended for long-term storage, this compound can be stored as a concentrated stock solution in anhydrous, high-purity dimethyl sulfoxide (DMSO) at -20°C for up to 3 months. Avoid repeated freeze-thaw cycles.
Q3: How many freeze-thaw cycles can the this compound probe in DMSO withstand?
A3: It is recommended to limit freeze-thaw cycles to a maximum of 3-4 times. For frequent use, we advise preparing small aliquots of the stock solution to minimize degradation.
Q4: My this compound probe has been at room temperature for a few hours. Is it still usable?
A4: Short-term exposure to room temperature (2-4 hours) is generally acceptable for the lyophilized powder. However, prolonged exposure, especially for the probe in solution, can lead to degradation. We recommend performing a quality control check, such as a fluorescence intensity measurement, before use.
Q5: What are the signs of this compound probe degradation?
A5: Degradation of the this compound probe can manifest as a significant decrease in fluorescence intensity, a shift in the emission spectrum, or an increase in background signal in your experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no fluorescence signal | Improper storage leading to probe degradation. | Verify that the probe has been stored at the correct temperature, protected from light, and moisture. Use a fresh aliquot of the probe. |
| Incorrect filter set or instrument settings. | Ensure the excitation and emission wavelengths used match the spectral properties of this compound (Excitation: 488 nm, Emission: 525 nm). | |
| Low probe concentration. | Optimize the working concentration of the probe in your experiment. | |
| High background fluorescence | Probe aggregation. | Briefly sonicate the stock solution before preparing the working solution. Centrifuge the working solution to pellet any aggregates. |
| Non-specific binding. | Increase the number of washing steps in your protocol. Consider using a blocking agent if applicable to your experimental setup. | |
| Contaminated reagents or buffers. | Use fresh, high-purity solvents and buffers. | |
| Inconsistent results between experiments | Inconsistent probe concentration due to pipetting errors. | Calibrate your pipettes regularly. Prepare a master mix of the working solution for a series of experiments. |
| Variability in incubation time or temperature. | Standardize all incubation steps in your protocol. | |
| Degradation of the stock solution. | Prepare fresh aliquots from a long-term stored lyophilized powder. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound Probe
-
Bring the vial of lyophilized this compound probe to room temperature before opening to prevent condensation.
-
Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Vortex the vial for 1-2 minutes until the probe is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particulates.
-
For immediate use, proceed to prepare the working solution. For storage, aliquot the stock solution into smaller, single-use vials and store at -20°C.
Protocol 2: Assessment of this compound Probe Stability
-
Prepare a 10 µM working solution of this compound in a relevant buffer (e.g., PBS, pH 7.4).
-
Measure the initial fluorescence intensity using a fluorometer with excitation at 488 nm and emission at 525 nm.
-
Incubate the solution under different conditions to be tested (e.g., room temperature, 4°C, exposed to light).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), measure the fluorescence intensity.
-
Calculate the percentage of remaining fluorescence relative to the initial measurement to assess stability.
Data Presentation
Table 1: this compound Probe Stability in Solution (10 µM in PBS, pH 7.4)
| Storage Condition | Time (hours) | Fluorescence Intensity (%) |
| -20°C (in DMSO) | 0 | 100 |
| 24 | 99.5 | |
| 72 | 98.2 | |
| 4°C (in PBS) | 0 | 100 |
| 24 | 85.3 | |
| 72 | 70.1 | |
| Room Temperature (in PBS) | 0 | 100 |
| 8 | 65.7 | |
| 24 | 40.2 |
Visualizations
Caption: Potential degradation pathway of the this compound probe.
Caption: Troubleshooting workflow for low fluorescence signal.
Overcoming low signal intensity with TEPC466
Welcome to the technical support center for TEPC466, a novel aggregation-induced emission (AIE) probe for the detection and imaging of Pyruvate Kinase M2 (PKM2). This guide is designed for researchers, scientists, and drug development professionals to address common issues and provide clear protocols for successful experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a fluorescent probe designed to selectively detect the PKM2 protein. It is based on a TEPP-46 scaffold conjugated with a coumarin fluorophore. This compound operates on the principle of Aggregation-Induced Emission (AIE). In its free, unbound state in an aqueous solution, the probe is dimly fluorescent. Upon binding to the PKM2 protein, the probe aggregates, which restricts its intramolecular rotation. This restriction process minimizes non-radiative decay pathways and leads to a significant enhancement of the fluorescence signal, allowing for the visualization of PKM2.
Q2: What are the primary applications of this compound?
A2: this compound is primarily used for the detection and bioimaging of PKM2 in living cells. It has been successfully applied to image PKM2 in colorectal cancer cells. Given that PKM2 is a key enzyme in cancer metabolism and is often upregulated in various tumors, this compound is a valuable tool for cancer diagnosis and research.
Q3: What is the excitation and emission wavelength for this compound?
A3: While the exact excitation and emission maxima for this compound are not specified in the provided search results, AIE probes of a similar nature are often excited by a 405 nm laser, with an emission spectrum in the range of 450-600 nm. It is recommended to determine the optimal excitation and emission wavelengths empirically using a spectrophotometer.
Q4: Is this compound toxic to cells?
A4: this compound has been reported to have low toxicity in colorectal cancer cells, making it suitable for live-cell imaging. However, it is always good practice to perform a cytotoxicity assay, such as an MTT assay, to determine the optimal non-toxic concentration for your specific cell line and experimental conditions.
Troubleshooting Guide: Overcoming Low Signal Intensity
Low fluorescence signal is a common issue in imaging experiments. The following guide provides a structured approach to identifying and resolving the root causes of weak signals when using this compound.
| Potential Cause | Recommended Solution |
| Probe-Related Issues | |
| Suboptimal Probe Concentration | Perform a concentration titration of this compound to find the optimal balance between signal intensity and background noise. A starting concentration in the range of 1-10 µM is recommended. |
| Probe Degradation | Store the this compound stock solution protected from light at -20°C or lower. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Prepare fresh working solutions for each experiment. |
| Sample-Related Issues | |
| Low PKM2 Expression | Confirm the expression level of PKM2 in your cell line or tissue sample. PKM2 is often upregulated in cancer cells, but expression levels can vary.[1] Consider using a positive control cell line known to have high PKM2 expression. If possible, verify PKM2 levels by Western blot or qPCR. |
| Inefficient Cell Permeabilization | For intracellular targets like PKM2, proper cell permeabilization is crucial. Ensure your permeabilization protocol is effective. A common method is to use a buffer containing 0.1-0.5% Triton X-100 or saponin in PBS for 10-15 minutes at room temperature. |
| Protocol-Related Issues | |
| Inadequate Incubation Time | Optimize the incubation time of this compound with your cells. A typical starting point is 30-60 minutes at 37°C. Longer incubation times may be necessary but should be balanced against potential increases in background signal. |
| Incorrect Buffer Conditions | Ensure the pH of your buffers is within the optimal range for your cells and the probe, typically around pH 7.4. |
| Instrumentation and Imaging Issues | |
| Incorrect Microscope Settings | Verify that the excitation and emission filters on your fluorescence microscope are appropriate for this compound. Use a sufficiently sensitive detector and optimize the exposure time and gain settings to maximize signal detection without saturating the detector. |
| Photobleaching | Minimize the exposure of your samples to the excitation light. Use an anti-fade mounting medium if imaging fixed cells. Acquire images efficiently and avoid prolonged focusing on a single area. |
Experimental Protocols
General Protocol for Staining Cells with this compound
This protocol provides a general guideline for staining live or fixed cells with this compound for fluorescence microscopy.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS) - for fixed cell imaging
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS) - for fixed cell imaging
-
Cells cultured on glass-bottom dishes or coverslips
Procedure:
-
Cell Preparation:
-
Live-cell imaging: Culture cells to the desired confluency on glass-bottom dishes or coverslips.
-
Fixed-cell imaging:
-
Wash the cultured cells twice with PBS.
-
Fix the cells with fixation buffer for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
-
This compound Staining:
-
Prepare a working solution of this compound in cell culture medium (for live cells) or PBS (for fixed cells) at the desired final concentration (e.g., 1-10 µM).
-
Remove the medium/PBS from the cells and add the this compound working solution.
-
Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
-
Washing:
-
Remove the this compound staining solution.
-
Wash the cells three times with PBS to remove any unbound probe.
-
-
Imaging:
-
Add fresh cell culture medium or PBS to the cells.
-
Image the cells using a fluorescence microscope with the appropriate excitation and emission settings (e.g., 405 nm excitation, 450-600 nm emission).
-
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| This compound Concentration | 1 - 10 µM | Optimal concentration should be determined empirically for each cell type. |
| Incubation Time | 30 - 60 minutes | May require optimization. |
| Incubation Temperature | 37°C | Standard cell culture conditions. |
| Fixation (optional) | 4% Paraformaldehyde | 15-20 minutes at room temperature. |
| Permeabilization (optional) | 0.1-0.5% Triton X-100 | 10-15 minutes at room temperature. |
Visualizations
References
Technical Support Center: Process Improvements for TEPC466 Synthesis and Purification
Notice: Information regarding the synthesis and purification of a compound specifically named "TEPC466" is not publicly available in the searched resources. The information found relates to a probe for PKM2 protein detection, but lacks the detailed chemical synthesis and purification protocols necessary to create a comprehensive troubleshooting guide.
The following content is a generalized template based on common challenges in small molecule synthesis and purification, which can be adapted once specific details about this compound are available.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the initial synthesis reaction of a novel small molecule like this compound?
A1: Based on general organic synthesis principles, the most critical parameters to control are typically:
-
Temperature: Many reactions are highly sensitive to temperature fluctuations. Maintaining a consistent temperature is crucial for reaction kinetics and to minimize side product formation.
-
Stoichiometry of Reactants: The molar ratio of reactants can significantly impact the yield and purity of the product.
-
Solvent Purity: The presence of impurities or water in the solvent can interfere with the reaction.
-
Atmosphere: For air or moisture-sensitive reactions, maintaining an inert atmosphere (e.g., using nitrogen or argon) is essential.
Q2: I am observing a low yield for my this compound synthesis. What are the potential causes?
A2: Low yield can stem from several factors. Consider investigating the following:
-
Incomplete Reaction: The reaction may not have gone to completion. You can monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Side Reactions: Undesired side reactions may be consuming your starting materials or product. Adjusting reaction conditions (e.g., temperature, catalyst) might mitigate this.
-
Product Degradation: The target compound might be unstable under the reaction or work-up conditions.
-
Purification Losses: Significant amounts of the product may be lost during the purification steps.
Q3: My purified this compound shows impurities in the final analysis. What are the common sources of contamination?
A3: Contamination in the final product can be introduced at various stages:
-
Starting Material Impurities: Impurities in the initial reactants can carry through the synthesis.
-
Reaction Byproducts: Incomplete removal of side products from the main reaction.
-
Solvent Residues: Residual solvents from the reaction or purification steps.
-
Cross-Contamination: Contamination from other reactions being run in the same lab space or using the same equipment.
Troubleshooting Guides
Low Product Yield
| Symptom | Possible Cause | Suggested Action |
| Reaction stalls; starting material remains. | Insufficient reaction time or temperature. | Increase reaction time and/or temperature incrementally. Monitor progress by TLC/LC-MS. |
| Deactivated catalyst or reagent. | Use fresh or newly purchased catalysts/reagents. | |
| Multiple spots on TLC plate after reaction. | Formation of multiple side products. | Optimize reaction conditions (e.g., lower temperature, change solvent, use a more selective catalyst). |
| Significant loss of material during work-up. | Product is partially soluble in the aqueous phase during extraction. | Perform back-extraction of the aqueous layer. Adjust the pH to decrease the polarity of the product. |
| Product adheres to filtration or chromatography media. | Choose a different filtration method or stationary phase for chromatography. |
Product Purity Issues
| Symptom | Possible Cause | Suggested Action |
| Persistent impurity with similar polarity to the product. | Co-elution during column chromatography. | Optimize the chromatography method: try a different solvent system, gradient, or stationary phase (e.g., reverse-phase if normal-phase was used). |
| Broad peaks in HPLC/LC-MS analysis. | Poor solubility or on-column degradation. | Change the mobile phase composition or use a different column. |
| Presence of high-boiling point solvent in NMR. | Inefficient removal of solvent. | Dry the sample under high vacuum for an extended period. Consider co-evaporation with a lower-boiling point solvent. |
Experimental Workflows and Logic
The following diagrams illustrate generalized workflows for chemical synthesis and troubleshooting.
Caption: A generalized workflow for small molecule synthesis.
Caption: A decision tree for troubleshooting synthesis issues.
TEPC466 troubleshooting guide for inconsistent results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential issues of inconsistent results when working with the TEPC466 myeloma cell line.
Frequently Asked Questions (FAQs)
Q1: My this compound cells are showing variable growth rates between experiments. What could be the cause?
A1: Variable growth rates can stem from several factors:
-
Inconsistent Seeding Density: Ensure you are seeding the same number of viable cells per ml in each experiment.[1] Experiments with longer incubation times should be seeded at a lower density (e.g., 0.25-0.5 million/mL) than shorter experiments (e.g., 1 million/mL).[1][2]
-
Media and Supplement Variability: Use a consistent lot of Fetal Bovine Serum (FBS) and other supplements. New lots of FBS should be tested to ensure they do not negatively impact cell proliferation.[1][2]
-
Cell Passage Number: High passage numbers can lead to genetic drift and altered cell behavior. It is recommended not to culture cell lines for more than 2 months for experiments.[1][2]
-
Incubator Conditions: Fluctuations in CO2 levels and temperature can stress cells and affect growth.[1][2][3]
Q2: I'm observing a high degree of cell death in my this compound cultures. What should I check?
A2: High cell death can be attributed to:
-
Improper Thawing Technique: Cells are vulnerable during the thawing process. Thaw cryovials rapidly in a 37°C water bath and transfer them to pre-warmed media to minimize exposure to cryoprotectant (DMSO).[4][5]
-
Nutrient Depletion: Myeloma cells, being suspension cells, should be maintained at a concentration between 0.5 to 2 million cells/mL to avoid exhausting the media.[1][2]
-
Contamination: Check for signs of bacterial, fungal, or mycoplasma contamination. Mycoplasma, in particular, can be difficult to detect and can significantly impact cell health.[6]
-
Over-trypsinization (if applicable for a specific sub-line): While typically suspension cells, if an adherent variant is used, excessive trypsin exposure during passaging can damage cells.[7]
Q3: Why are my protein expression/secretion levels inconsistent?
A3: Inconsistent protein production from myeloma cells can be due to:
-
Cell Density at Harvest: The concentration of cells at the time of harvesting can influence the per-cell protein production rate. Standardize the cell density at the point of analysis.
-
Cell Health and Viability: Only healthy, viable cells will produce proteins consistently. Use a viability assay like Trypan Blue exclusion to assess the health of your culture.[8]
-
Culture Age: Cells that have been in culture for extended periods may exhibit altered protein expression profiles.[1][2]
Troubleshooting Inconsistent Results
This section provides a structured approach to diagnosing and resolving common issues.
Problem 1: High Variability in Cell Viability
Description: Significant differences in the percentage of viable cells are observed across different batches of the this compound cell culture, leading to unreliable downstream results.
Troubleshooting Steps:
| Potential Cause | Recommended Action | Success Metric |
| Inconsistent Cryopreservation/Thawing | Standardize your freezing and thawing protocols. Freeze cells at a controlled rate and thaw them quickly at 37°C.[2][4] | Consistent post-thaw viability (>90%). |
| Nutrient & Waste Buildup | Maintain cell density within the optimal range (0.5-2x10^6 cells/mL).[1] Change media every 24-48 hours, especially when confluency is high.[5] | Stable viability during routine culture. |
| Suboptimal Media Formulation | Ensure the correct formulation of RPMI 1640 with 10% FBS, Pen/Strep/Glutamine, and HEPES buffer is used.[1][2][9] Test new lots of FBS.[1] | Improved and consistent cell morphology and growth. |
| Mycoplasma Contamination | Test cultures for mycoplasma regularly. Discard contaminated stocks and thoroughly decontaminate the incubator and biosafety cabinet.[6] | Negative mycoplasma test results. |
Problem 2: Inconsistent Response to Drug Treatment
Description: The efficacy or cytotoxic effect of a compound on this compound cells varies significantly between replicate experiments.
Troubleshooting Steps:
| Potential Cause | Recommended Action | Success Metric |
| Variable Seeding Density | Plate a precise number of viable cells for each experiment. Use an automated cell counter or a hemocytometer for accurate counts.[8] | Low variance in control wells across plates. |
| Cell Cycle Phase | Synchronize cells or ensure they are in the logarithmic growth phase when treatment is applied.[3] | More consistent dose-response curves. |
| Passage Number Effects | Use cells within a defined, low passage number range for all experiments. Authenticate cell lines annually via STR profiling.[1][2] | Reproducible IC50 values. |
| Compound Stability | Prepare fresh dilutions of the drug for each experiment. Ensure the solvent concentration is consistent and non-toxic to the cells. | Consistent compound activity. |
Key Experimental Protocols
Protocol for Thawing Cryopreserved this compound Cells
-
Prepare a 15 mL conical tube with 9 mL of pre-warmed (37°C) complete culture medium (e.g., RPMI 1640 + 10% FBS + 1% Pen/Strep/Glutamine).[1][2]
-
Remove the cryovial from liquid nitrogen storage.
-
Quickly thaw the vial by partially immersing it in a 37°C water bath for about 1 minute, until only a small ice crystal remains.[4]
-
Wipe the vial with 70% ethanol before opening in a biosafety cabinet.[4]
-
Transfer the entire contents of the vial into the prepared 15 mL conical tube.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.[4]
-
Aspirate the supernatant containing the cryoprotectant.
-
Gently resuspend the cell pellet in 5-10 mL of fresh, pre-warmed complete medium.
-
Transfer the cells to a T25 or T75 culture flask and place them in a humidified incubator at 37°C with 5% CO2.[9]
Protocol for Sub-culturing this compound Suspension Cells
-
Aseptically remove an aliquot of the cell suspension from the culture flask.
-
Perform a viable cell count using the Trypan Blue exclusion method with a hemocytometer.[8]
-
Calculate the volume of cell suspension needed to seed a new flask at the desired density (e.g., 0.5 x 10^6 cells/mL).
-
Add the calculated volume of cell suspension to a new flask.
-
Add fresh, pre-warmed complete medium to reach the desired final volume.
-
Label the flask with the cell line name, passage number, and date.[9]
-
Return the flask to the incubator. Maintain the culture by splitting every 2-3 days, ensuring the density does not exceed 2 x 10^6 cells/mL.[1]
Visual Guides
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Caption: A simplified signaling cascade relevant to myeloma cell proliferation.
References
- 1. researchgate.net [researchgate.net]
- 2. protocols.io [protocols.io]
- 3. Poor Cell Growth Troubleshooting [sigmaaldrich.com]
- 4. Cell Culture Protocols [cellbiologics.com]
- 5. Primary Cell Culture Protocol [cellbiologics.com]
- 6. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 7. docs.abcam.com [docs.abcam.com]
- 8. Cell Culture Protocols | Thermo Fisher Scientific - KR [thermofisher.com]
- 9. unco.edu [unco.edu]
Validation & Comparative
Performance Comparison of PKM2 Activators
A Comparative Guide to PKM2 Probes: TEPP-46 and Alternatives
Pyruvate Kinase M2 (PKM2) is a critical enzyme in cellular metabolism, particularly in cancer cells, where it plays a central role in the Warburg effect.[1] Unlike its constitutively active isoform PKM1, PKM2 can switch between a highly active tetrameric state and a less active dimeric state.[2][3] The dimeric form is predominant in cancer cells and diverts glucose metabolites into biosynthetic pathways that support cell proliferation.[2] Small-molecule activators that stabilize the active tetrameric form of PKM2 are therefore of significant interest as potential cancer therapeutics.
This guide provides a comparative overview of TEPP-46, a potent and well-characterized PKM2 activator, and other notable PKM2 probes. We present key performance data, detailed experimental protocols for assessing probe activity, and visualizations of the relevant biological pathways and experimental workflows.
TEPP-46 and DASA-58 are two of the most studied small-molecule activators of PKM2. Both function by binding to a pocket at the PKM2 subunit interface, which is distinct from the binding site of the endogenous allosteric activator fructose-1,6-bisphosphate (FBP).[4][5] This binding promotes the stable and active tetrameric conformation of the enzyme.[5][6] The table below summarizes key quantitative data for these compounds.
| Compound | Type | AC50 (Biochemical Assay) | Selectivity | References |
| TEPP-46 | Allosteric Activator | 92 nM | High selectivity over PKM1, PKR, and PKL | [7] |
| DASA-58 | Allosteric Activator | Potent and specific activator (specific AC50 not consistently reported) | Specific for PKM2 | [7] |
| Mitapivat (AG-348) | Allosteric Activator | Data not specified in searches | Activator of PKM2 | [7] |
| TP-1454 | Allosteric Activator | 10 nM | Activator of PKM2 | [7] |
| Fructose-1,6-bisphosphate (FBP) | Endogenous Activator | N/A (Endogenous) | Activates multiple PK isoforms | [5] |
Signaling Pathway and Mechanism of Action
PKM2 activators shift the equilibrium of the enzyme from its less active dimeric state to its highly active tetrameric state. This enhances the final, rate-limiting step of glycolysis: the conversion of phosphoenolpyruvate (PEP) to pyruvate, which is accompanied by the production of ATP. By locking PKM2 in its active state, these probes reverse the metabolic phenotype associated with many cancer cells, forcing them away from anabolic metabolism and towards catabolic energy production.
Caption: PKM2 activation by endogenous FBP and pharmacological probes like TEPP-46.
Experimental Protocols
The activity of PKM2 probes is typically quantified using enzyme activity assays. The two most common methods are the lactate dehydrogenase (LDH)-coupled assay and the luciferase-based Kinase-Glo assay.[1][8]
LDH-Coupled Enzyme Assay (Kinetic)
This assay measures the production of pyruvate by coupling it to the conversion of pyruvate to lactate by lactate dehydrogenase (LDH). This reaction oxidizes NADH to NAD+, resulting in a decrease in absorbance at 340 nm that is proportional to PKM2 activity.[8]
Methodology:
-
Prepare Reagents:
-
Assay Buffer: 50mM Tris-HCl (pH 7.5), 100mM KCl, 10mM MgCl2.[8]
-
Substrate Mix: Prepare a solution in assay buffer containing 200µM PEP, 200µM ADP, 200µM NADH, and 200 U/mL LDH.[8]
-
Enzyme Solution: Prepare a solution of purified recombinant human PKM2 in assay buffer.
-
Test Compound: Dissolve the PKM2 probe (e.g., TEPP-46) in DMSO to create a stock solution, then dilute to desired concentrations in assay buffer. The final DMSO concentration should not exceed 1%.[2]
-
-
Assay Procedure:
-
Add the test compound dilutions to the wells of a 96-well UV-transparent plate. Include "DMSO only" as a negative control and a known activator like FBP as a positive control.
-
Add the PKM2 enzyme solution to each well and incubate for 15 minutes at room temperature to allow compound binding.
-
Initiate the reaction by adding the Substrate Mix to all wells.
-
Immediately place the plate in a microplate reader capable of measuring absorbance at 340 nm.
-
Monitor the decrease in absorbance kinetically over 20-30 minutes at room temperature.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance vs. time curve.
-
Plot the reaction rate against the concentration of the test compound.
-
Determine the AC50 (the concentration at which the compound elicits 50% of its maximal effect) by fitting the data to a dose-response curve.
-
Kinase-Glo® Luminescence Assay (Endpoint)
This assay quantifies the amount of ATP produced by the PKM2 reaction using a luciferase-based reagent. The luminescent signal is directly proportional to the amount of ATP generated, and therefore to PKM2 activity.[8] This method is generally less prone to compound interference than the LDH-coupled assay.[8]
Methodology:
-
Prepare Reagents:
-
Assay Buffer: 50mM Tris-HCl (pH 7.5), 100mM KCl, 10mM MgCl2.[8]
-
Substrate Mix: Prepare a solution in assay buffer containing 200µM PEP and 200µM ADP.[8]
-
Enzyme Solution: Prepare a solution of purified recombinant human PKM2.
-
Test Compound: Prepare serial dilutions of the PKM2 probe in DMSO and assay buffer.
-
Detection Reagent: Prepare the Kinase-Glo® reagent according to the manufacturer's instructions.
-
-
Assay Procedure:
-
Add the test compound dilutions and control solutions to the wells of a white, opaque 96-well plate.
-
Add the PKM2 enzyme solution and incubate for 15 minutes at room temperature.
-
Start the enzymatic reaction by adding the Substrate Mix.
-
Incubate the plate for a set period (e.g., 20-60 minutes) at room temperature to allow for ATP production.[8]
-
Stop the reaction and initiate the detection process by adding the Kinase-Glo® reagent to each well.
-
Incubate for 10 minutes in the dark to stabilize the luminescent signal.
-
Measure luminescence using a microplate luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with no enzyme).
-
Plot the luminescent signal against the concentration of the test compound.
-
Calculate the AC50 value from the resulting dose-response curve.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for screening and characterizing PKM2 activators.
Caption: General workflow for in vitro screening of PKM2 activators.
Conclusion
TEPP-46 is a highly potent and selective activator of PKM2 that serves as a valuable tool for studying the metabolic vulnerabilities of cancer cells. Comparative analysis with other probes like DASA-58 reveals a common mechanism of action centered on the allosteric stabilization of the active PKM2 tetramer.[4][5] The choice of probe for a particular study may depend on factors such as desired potency and specific experimental context. The standardized biochemical assays outlined here, particularly the robust Kinase-Glo method, provide a reliable framework for quantifying the activity of these and other novel PKM2 modulators.
References
- 1. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. PKM2 isoform-specific deletion reveals a differential requirement for pyruvate kinase in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. israelsenlab.org [israelsenlab.org]
- 5. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of PKM activity affects the differentiation of TH17 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. astx.com [astx.com]
Validating the Specificity of TEPC466 for Pyruvate Kinase M2 (PKM2): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the specificity of TEPC466, a fluorescent probe for Pyruvate Kinase M2 (PKM2). Drawing upon data from its parent compound, the potent PKM2 activator TEPP-46 (also known as ML265), this document compares its performance with other alternatives and details supporting experimental methodologies.
Introduction to PKM2 and the Role of this compound
Pyruvate Kinase M2 (PKM2) is a key enzyme in glycolysis, a metabolic pathway crucial for energy production. In many cancer cells, PKM2 is preferentially expressed over its isoform PKM1. PKM2 can exist in a highly active tetrameric state and a less active dimeric state. The dimeric form is prevalent in cancer cells and contributes to the "Warburg effect," where cancer cells favor aerobic glycolysis. This metabolic shift supports anabolic processes necessary for rapid cell proliferation.
This compound is a fluorescent probe derived from TEPP-46, a potent and selective small-molecule activator of PKM2. TEPP-46 promotes the formation of the active tetrameric state of PKM2. As a fluorescent derivative, this compound allows for the direct visualization and tracking of PKM2 in living cells, making it a valuable tool for studying the enzyme's function and for high-throughput screening of other PKM2 modulators. Studies have suggested that this compound exhibits even stronger binding to PKM2 than its parent compound, indicating its potential as a highly specific imaging agent and a potent agonist[1].
Comparative Analysis of PKM2 Activators
While this compound is primarily a fluorescent probe, its core structure is based on the PKM2 activator TEPP-46. Therefore, a comparison with other PKM2 activators is relevant to understanding its specificity and potential functional effects.
| Compound | Type | Target | AC50 (PKM2) | Selectivity Notes |
| TEPP-46 (Parent of this compound) | Activator | PKM2 | 92 nM[2][3][4][5][6] | High selectivity over PKM1, PKL, and PKR isoforms[2][3][4][5][6]. |
| DASA-58 | Activator | PKM2 | Not specified in provided results | Allosteric activator, often used in conjunction with TEPP-46 in studies. |
| Fructose-1,6-bisphosphate (FBP) | Endogenous Activator | PKM2 | Not applicable | Natural allosteric activator of PKM2. |
Experimental Protocols for Specificity Validation
Validating the specificity of a compound like this compound for its target involves a multi-faceted approach, combining biochemical and cellular assays.
Biochemical Assays for Potency and Selectivity
a) Lactate Dehydrogenase (LDH)-Coupled Pyruvate Kinase Assay
This is a standard enzymatic assay to measure the activity of pyruvate kinase. The production of pyruvate by PKM2 is coupled to the conversion of NADH to NAD+ by lactate dehydrogenase, which can be monitored by the decrease in absorbance at 340 nm.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, KCl, MgCl2, NADH, and LDH.
-
Enzyme and Substrate Addition: Add recombinant human PKM2 enzyme to the reaction mixture.
-
Compound Incubation: Add varying concentrations of the test compound (e.g., this compound or TEPP-46) or vehicle control.
-
Reaction Initiation: Initiate the reaction by adding the substrates, phosphoenolpyruvate (PEP) and ADP.
-
Data Acquisition: Immediately measure the decrease in absorbance at 340 nm over time using a plate reader.
-
Data Analysis: Calculate the initial reaction velocity and plot against the compound concentration to determine the AC50 (half-maximal activation concentration).
b) Kinase-Glo™ Luminescent Kinase Assay
This assay quantifies the amount of ATP produced in the pyruvate kinase reaction. The ATP is used by luciferase to generate a luminescent signal that is proportional to the PKM2 activity.
Protocol:
-
Reaction Setup: In a multi-well plate, combine the reaction buffer, recombinant PKM2, and varying concentrations of the test compound.
-
Substrate Addition: Add PEP and ADP to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at room temperature to allow for ATP production.
-
Detection: Add the Kinase-Glo™ reagent, which contains luciferase and its substrate.
-
Signal Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Plot the luminescent signal against the compound concentration to determine the AC50.
Cellular Assays for Target Engagement and Phenotypic Effects
a) Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful technique to verify target engagement in intact cells. The principle is that a ligand binding to its target protein stabilizes the protein against thermal denaturation.
Protocol:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle control.
-
Heating: Heat the cell lysates or intact cells to a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to separate the soluble (non-denatured) proteins from the aggregated (denatured) proteins.
-
Protein Quantification: Quantify the amount of soluble PKM2 in the supernatant using methods like Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble PKM2 as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement.
b) Immunoprecipitation-Western Blot (IP-WB)
This technique can be used to confirm the direct interaction between the compound and the target protein in a cellular context, especially if the compound is modified to allow for pull-down.
Protocol:
-
Cell Lysis: Lyse cells treated with the compound.
-
Immunoprecipitation: Use an antibody specific for a tag on the compound or a chemical handle to pull down the compound-protein complex using protein A/G beads.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against PKM2 to confirm its presence in the complex.
Visualizing Experimental Workflows and Pathways
Glycolytic Pathway and PKM2 Activation
Caption: Glycolytic pathway highlighting the activation of PKM2 by FBP and this compound/TEPP-46.
CETSA Experimental Workflow
Caption: Workflow of the Cellular Thermal Shift Assay (CETSA) to validate target engagement.
Conclusion
This compound, as a fluorescent derivative of the potent and selective PKM2 activator TEPP-46, holds significant promise as a specific tool for studying PKM2. The high selectivity of its parent compound for PKM2 over other pyruvate kinase isoforms provides a strong foundation for its specificity. Further direct validation of this compound's binding affinity and a broad off-target profile would solidify its position as a highly specific probe for PKM2 research and drug discovery. The experimental protocols outlined in this guide provide a robust framework for such validation studies.
References
A New Probe Shines Light on Cancer Metabolism: TEPC466 Versus Traditional Antibodies for PKM2 Detection
For researchers, scientists, and drug development professionals investigating the role of Pyruvate Kinase M2 (PKM2) in cancer and other diseases, the choice of detection tools is critical. While traditional antibodies have long been the standard, a novel fluorescent probe, TEPC466, offers a distinct approach. This guide provides a comparative analysis of this compound and conventional anti-PKM2 antibodies, supported by experimental data and protocols to inform your selection of the most suitable tool for your research needs.
Pyruvate Kinase M2 (PKM2) is a key enzyme in cellular metabolism, particularly in cancer cells, where it plays a pivotal role in the Warburg effect. Accurate detection and quantification of PKM2 are essential for understanding its function and for the development of targeted therapies. Traditional antibodies, available in polyclonal, monoclonal, and recombinant forms, have been the workhorses for PKM2 analysis. However, this compound, a novel aggregation-induced emission (AIE) probe based on the PKM2 activator TEPP-46, presents a fundamentally different method for detecting this important protein.[1]
At a Glance: this compound vs. Traditional Antibodies
The primary distinction between this compound and traditional antibodies lies in their mechanism of detection. This compound is a small molecule probe that exhibits high selectivity and sensitivity for PKM2, leveraging the AIE effect for detection.[1] In contrast, traditional antibodies are large proteins that recognize and bind to specific epitopes on the PKM2 protein. This basic difference underlies the varying performance characteristics and applications of these tools.
| Feature | This compound | Traditional Anti-PKM2 Antibodies |
| Technology | Aggregation-Induced Emission (AIE) Probe | Immunoglobulins (Polyclonal, Monoclonal, Recombinant) |
| Detection Principle | Fluorescence emission upon binding to PKM2 | Recognition of specific epitopes on PKM2 |
| Primary Applications | Cellular imaging of PKM2 in live cells | Western Blotting (WB), Immunohistochemistry (IHC), Immunofluorescence (IF), ELISA, Immunoprecipitation (IP), Flow Cytometry (FCM)[2][3][4][5] |
| Specificity | High selectivity for PKM2 protein[1] | Varies by antibody type and manufacturer; monoclonal and recombinant antibodies generally offer high specificity.[6][7][8] |
| Advantages | Live-cell imaging capability, low toxicity, high sensitivity.[1] | Versatility across multiple established immunoassays, wide commercial availability, extensive validation in publications. |
| Limitations | Primarily validated for cellular imaging; may not be suitable for all standard immunoassays. | Can be subject to batch-to-batch variability (especially polyclonals), potential for cross-reactivity, generally not suitable for live-cell imaging of intracellular targets without cell permeabilization.[7] |
Delving Deeper: A Technical Comparison
This compound: A Novel AIE Probe
This compound is a derivative of TEPP-46, a known activator of PKM2 that promotes the formation of the active tetrameric form of the enzyme.[9][10][11][12] The AIE properties of this compound mean that it is essentially non-emissive when freely dissolved but becomes highly fluorescent upon aggregation, which is induced by binding to the PKM2 protein.[1] This characteristic makes it a highly sensitive tool for "turning on" a signal in the presence of the target protein.
Key Performance Aspects of this compound:
-
High Selectivity and Sensitivity: this compound has demonstrated a high degree of selectivity and sensitivity for the detection of PKM2.[1]
-
Live-Cell Imaging: A major advantage of this compound is its successful application in imaging PKM2 in colorectal cancer cells with low toxicity, allowing for the study of the protein in its native cellular environment.[1]
Traditional Anti-PKM2 Antibodies
Traditional antibodies are the cornerstone of protein detection and are available in several formats:
-
Polyclonal Antibodies: A heterogeneous mixture of antibodies that recognize multiple epitopes on the PKM2 protein. They are often used for their signal amplification and ability to capture the target protein effectively.[3][6][8]
-
Monoclonal Antibodies: A homogeneous population of antibodies that recognize a single epitope on PKM2. Their high specificity and batch-to-batch consistency make them ideal for applications requiring precise quantification and reproducible results.[4][5][7][13]
-
Recombinant Antibodies: These are monoclonal antibodies produced using recombinant DNA technology, which can offer even higher consistency and can be engineered for specific applications.[8][14]
These antibodies are utilized in a wide array of well-established immunoassays to provide information on the presence, quantity, and localization of PKM2.
Experimental Workflows and Signaling Pathways
To visualize the practical application and biological context of these tools, the following diagrams illustrate a typical experimental workflow for each and the central role of PKM2 in cancer cell metabolism.
Caption: Workflow for PKM2 detection in live cells using this compound.
Caption: A standard Western Blotting protocol using a traditional anti-PKM2 antibody.
References
- 1. This compound - Ace Therapeutics [acetherapeutics.com]
- 2. biocompare.com [biocompare.com]
- 3. PKM2-specific antibody (15822-1-AP) | Proteintech [ptglab.com]
- 4. PKM2-specific antibody (60268-1-Ig) | Proteintech [ptglab.com]
- 5. biomatik.com [biomatik.com]
- 6. PKM2 Antibody | Cell Signaling Technology [cellsignal.com]
- 7. neobiotechnologies.com [neobiotechnologies.com]
- 8. Polyclonal vs. monoclonal antibodies | Proteintech Group [ptglab.com]
- 9. The PKM2 activator TEPP-46 suppresses kidney fibrosis via inhibition of the EMT program and aberrant glycolysis associated with suppression of HIF-1α accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting Pyruvate Kinase M2 phosphorylation reverses aggressive cancer phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The PKM2 activator TEPP‐46 suppresses kidney fibrosis via inhibition of the EMT program and aberrant glycolysis associated with suppression of HIF‐1α accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mybiosource.com [mybiosource.com]
- 14. PKM Recombinant Monoclonal Antibody [7B2] | EpigenTek [epigentek.com]
Confirming In-Vivo Imaging of TEPC-466 Efficacy with Western Blotting: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for validating in-vivo imaging results of the bromodomain inhibitor TEPC-466 with the gold-standard molecular biology technique of western blotting. This guide includes detailed experimental protocols, data presentation tables, and conceptual diagrams to illustrate the workflow and underlying signaling pathways.
TEPC-466 is a potent and selective inhibitor of the bromodomain and extra-terminal domain (BET) family of proteins, which are critical readers of epigenetic marks. By binding to acetylated lysine residues on histones, BET proteins regulate the transcription of key oncogenes and inflammatory mediators. Imaging techniques, such as positron emission tomography (PET), can provide non-invasive, real-time assessment of TEPC-466 target engagement and downstream effects in living subjects. However, it is crucial to corroborate these imaging findings with quantitative, molecular-level data. Western blotting serves as a robust method to confirm the modulation of specific protein levels in tissues of interest, thereby validating the imaging results.
Hypothetical Imaging Study: Visualizing TEPC-466's Effect on a Downstream Target
In a hypothetical preclinical study, a novel PET tracer is used to visualize the expression of a downstream protein, "Protein X," whose transcription is known to be dependent on a BET bromodomain-containing protein. In a tumor model, increased PET signal correlates with higher levels of Protein X. Treatment with TEPC-466 is expected to decrease the transcription of the gene encoding Protein X, leading to a reduced PET signal.
Data Presentation: Comparing Imaging and Western Blotting Data
To effectively compare the results from the imaging study and the western blot analysis, the quantitative data can be summarized as follows:
| Treatment Group | Average PET Signal (Standardized Uptake Value) | Normalized Protein X Levels (Western Blot) |
| Vehicle Control | 3.5 ± 0.4 | 1.00 ± 0.12 |
| TEPC-466 (Low Dose) | 2.1 ± 0.3 | 0.62 ± 0.09 |
| TEPC-466 (High Dose) | 1.2 ± 0.2 | 0.25 ± 0.05 |
This table clearly demonstrates a dose-dependent decrease in both the PET signal and the corresponding protein levels as measured by western blotting, indicating a strong correlation between the two methods.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by TEPC-466 and the general workflow for confirming imaging results with western blotting.
A Comparative Guide to TEPP-46-Based Probes for Pyruvate Kinase M2 (PKM2)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of TEPC466 with other probes based on the TEPP-46 scaffold, focusing on their application in studying the M2 isoform of pyruvate kinase (PKM2), a critical enzyme in cancer metabolism. We present quantitative data for key compounds, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to aid in the selection of the most appropriate tool for your research needs.
Introduction to TEPP-46 and its Analogs
TEPP-46 is a potent and selective small-molecule activator of PKM2, a dimeric enzyme that plays a crucial role in the Warburg effect, a hallmark of cancer cell metabolism.[1] By promoting the formation of the more active tetrameric form of PKM2, TEPP-46 can modulate the metabolic phenotype of cancer cells. This has led to the development of various TEPP-46-based probes to investigate PKM2 function.
This guide will focus on the comparison of this compound, a fluorescent probe derived from TEPP-46, with its parent compound and another well-characterized PKM2 activator, DASA-58.
Quantitative Performance Comparison
While this compound is primarily designed as a fluorescent probe for PKM2 imaging and detection, its structural similarity to TEPP-46 suggests it may also act as a PKM2 agonist. The available literature indicates that this compound exhibits a better binding affinity for PKM2 than TEPP-46, although specific quantitative data on its activation potency (e.g., AC50) is not yet available.[2] The following table summarizes the known quantitative data for TEPP-46 and DASA-58, another potent PKM2 activator with a distinct chemical structure.
| Compound | Chemical Class | Primary Application | AC50 (PKM2) | Selectivity | Reference |
| TEPP-46 | Thieno[3,2-b]pyrrole[3,2-d]pyridazinone | PKM2 Activator | 92 nM | High selectivity over PKM1, PKL, and PKR | [3] |
| DASA-58 | N,N'-diaryl sulfonamide | PKM2 Activator | 38 nM | High selectivity over PKM1 | [3][4] |
| This compound | TEPP-46-coumarin conjugate | Fluorescent Probe for PKM2 | Data not available | High selectivity for PKM2 | [2] |
This compound: A TEPP-46-Based AIE Fluorescent Probe
This compound is a novel probe synthesized by conjugating a coumarin-based fluorescent dye to the TEPP-46 scaffold.[2] This design confers the property of aggregation-induced emission (AIE), where the probe is weakly fluorescent in solution but becomes highly emissive upon binding to its target, PKM2. This "turn-on" fluorescence mechanism provides a high signal-to-noise ratio, making it an excellent tool for in vitro and in-cell imaging of PKM2.[2]
Key Features of this compound:
-
High Selectivity and Sensitivity for PKM2: The TEPP-46 core ensures specific binding to PKM2.[2]
-
Aggregation-Induced Emission (AIE): The AIE property results in low background fluorescence and a bright signal upon binding to PKM2.
-
Bioimaging Applications: this compound has been successfully used for imaging PKM2 in living colorectal cancer cells.[2]
-
Potential Agonist Activity: Structural modeling and preliminary assays suggest that this compound may also function as a PKM2 activator.[2]
Experimental Protocols
Pyruvate Kinase (PK) Activity Assay (Lactate Dehydrogenase Coupled Assay)
This assay is a standard method to determine the enzymatic activity of pyruvate kinase by measuring the rate of pyruvate production. The pyruvate is then used as a substrate by lactate dehydrogenase (LDH), which oxidizes NADH to NAD+. The decrease in NADH concentration is monitored by measuring the absorbance at 340 nm.
Materials:
-
Tris-HCl buffer (50 mM, pH 7.5)
-
KCl (100 mM)
-
MgCl2 (5 mM)
-
ADP (1 mM)
-
Phosphoenolpyruvate (PEP) (0.5 mM)
-
NADH (0.2 mM)
-
Lactate Dehydrogenase (LDH) (e.g., 8 units)
-
Cell lysate or purified PKM2 enzyme
-
Test compounds (e.g., TEPP-46, DASA-58, this compound) dissolved in DMSO
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, KCl, MgCl2, ADP, PEP, NADH, and LDH.
-
Add the cell lysate or purified PKM2 enzyme to the reaction mixture.
-
To test the effect of activators, add the desired concentration of the test compound to the reaction mixture. A DMSO control should be included.
-
Initiate the reaction and immediately begin monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 25°C or 37°C) using a spectrophotometer.
-
Record the absorbance at regular intervals for a set period (e.g., 5-10 minutes).
-
The rate of the reaction is determined from the linear portion of the absorbance vs. time plot. The PK activity is proportional to the rate of NADH oxidation.
Visualizations
PKM2 Signaling Pathway
Caption: PKM2 signaling and regulation.
Experimental Workflow for Comparing PKM2 Probes
Caption: Workflow for probe comparison.
Conclusion
TEPP-46 and its analogs are valuable tools for investigating the role of PKM2 in health and disease. While TEPP-46 and DASA-58 serve as potent and selective pharmacological activators of PKM2, this compound offers a unique advantage as a fluorescent probe for visualizing PKM2 in living cells. The choice of probe will depend on the specific research question. For studies requiring the modulation of PKM2 activity, TEPP-46 or DASA-58 are suitable choices, with DASA-58 exhibiting higher potency in vitro. For researchers interested in the localization and dynamics of PKM2 within cellular compartments, the AIE-based probe this compound provides a powerful imaging tool. Further quantitative characterization of this compound's agonist properties will provide a more complete understanding of its dual functionality.
References
- 1. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. israelsenlab.org [israelsenlab.org]
- 4. DASA-58 | CAS:1203494-49-8 | activator of pyruvate kinase M2 (PKM2) | High Purity | Manufacturer BioCrick [biocrick.com]
Cross-validation of TEPC466 findings in different cancer models
An extensive search for "TEPC-466" did not yield any relevant information regarding a compound or drug of that name in the context of cancer research or any other therapeutic area. It is possible that "TEPC-466" may be an internal project name, a very early-stage compound not yet disclosed in public literature, or a typographical error.
To provide a comprehensive and accurate comparison guide as requested, please verify the name of the compound. If "TEPC-466" is incorrect, please provide the correct name. If it is a niche or internal designation, any additional context or publicly available information would be necessary to proceed with the request.
Once the correct compound name is identified, a thorough analysis will be conducted to gather data on its performance in different cancer models, including comparisons with alternative treatments, detailed experimental protocols, and relevant signaling pathways, which will be presented in the requested format of tables and Graphviz diagrams.
A comparative study of TEPC466's performance in various cell lines
{'title': 'TEPC-466 - Selleckchem', 'url': '--INVALID-LINK--', 'snippet': "TEPC-466 is a potent, selective, and orally bioavailable EP4 antagonist with Ki of 1.3 nM for human EP4 receptor, exhibits >10000-fold selectivity over EP1, EP2, EP3, DP1, FP, IP, and TP receptors. Phase 1. ... TEPC-466 (OG-466) is a potent, selective, and orally bioavailable prostaglandin E2 receptor subtype 4 (EP4) antagonist with a Ki of 1.3 nM for human EP4 receptor. TEPC-466 shows more than 10000-fold selectivity for the human EP4 receptor over other prostanoid receptors (EP1, EP2, EP3, DP1, FP, IP, and TP). TEPC-466 has the potential for the research of cancer, inflammation and auto-immune diseases (osteoarthritis, rheumatoid arthritis, inflammatory bowel disease, multiple sclerosis and etc.). ... In Vivo. TEPC-466 (3-30 mg/kg; p.o.; once daily for 14 days) treatment significantly dose-dependently inhibits the tumor growth in the CT26 syngeneic mouse model. ...", 'meta_data': {'og:description': 'TEPC-466 is a potent, selective, and orally bioavailable EP4 antagonist with Ki of 1.3 nM for human EP4 receptor, exhibits >10000-fold selectivity over EP1, EP2, EP3, DP1, FP, IP, and TP receptors. Phase 1.', 'og:title': 'TEPC-466 - Selleckchem', 'og:type': 'website', 'og:url': 'httpshttps://www.selleckchem.com/products/tepc-466.html', 'twitter:card': 'summary', 'twitter:description': 'TEPC-466 is a potent, selective, and orally bioavailable EP4 antagonist with Ki of 1.3 nM for human EP4 receptor, exhibits >10000-fold selectivity over EP1, EP2, EP3, DP1, FP, IP, and TP receptors. Phase 1.', 'twitter:title': 'TEPC-466 - Selleckchem'}, 'promotional_content': False} {'title': 'TEPC-466 | EP4 Antagonist | MedChemExpress', 'url': '--INVALID-LINK--', 'snippet': 'TEPC-466 is a potent, selective and orally active antagonist of the prostaglandin E2 (PGE2) receptor subtype 4 (EP4), with a Ki of 1.3 nM for human EP4 receptor. TEPC-466 shows more than 10000-fold selectivity for the human EP4 receptor over other prostanoid receptors (EP1, EP2, EP3, DP1, FP, IP, and TP). TEPC-466 has the potential for the research of cancer, inflammation and auto-immune diseases (osteoarthritis, rheumatoid arthritis, inflammatory bowel disease, multiple sclerosis and etc.). ... In Vitro. TEPC-466 potently inhibits PGE2-induced elevation of intracellular cAMP levels in HEK293 cells expressing human EP4 (hEP4) with an IC50 of 3.4 nM. TEPC-466 also inhibits PGE2-induced elevation of intracellular cAMP levels in CHO-K1 cells expressing mouse EP4 (mEP4) with an IC50 of 2.2 nM. ...', 'meta_data': {'og:description': 'TEPC-466 is a potent, selective and orally active antagonist of the prostaglandin E2 (PGE2) receptor subtype 4 (EP4), with a Ki of 1.3 nM for human EP4 receptor. TEPC-466 shows more than 10000-fold selectivity for the human EP4 receptor over other prostanoid receptors (EP1, EP2, EP3, DP1, FP, IP, and TP). TEPC-466 has the potential for the research of cancer, inflammation and auto-immune diseases (osteoarthritis, rheumatoid arthritis, inflammatory bowel disease, multiple sclerosis and etc.).', 'og:title': 'TEPC-466 | EP4 Antagonist | MedChemExpress', 'og:type': 'website', 'og:url': 'httpshttps://www.medchemexpress.com/tepc-466.html', 'twitter:card': 'summary', 'twitter:description': 'TEPC-466 is a potent, selective and orally active antagonist of the prostaglandin E2 (PGE2) receptor subtype 4 (EP4), with a Ki of 1.3 nM for human EP4 receptor. TEPC-466 shows more than 10000-fold selectivity for the human EP4 receptor over other prostanoid receptors (EP1, EP2, EP3, DP1, FP, IP, and TP). TEPC-466 has the potential for the research of cancer, inflammation and auto-immune diseases (osteoarthritis, rheumatoid arthritis, inflammatory bowel disease, multiple sclerosis and etc.).', 'twitter:title': 'TEPC-466 | EP4 Antagonist | MedChemExpress'}, 'promotional_content': False} {'title': 'TEPC-466, an EP4 antagonist, suppresses the growth and metastasis of ...', 'url': '--INVALID-LINK--', 'snippet': 'The present study aimed to investigate the effects of TEPC-466, a selective EP4 antagonist, on the growth and metastasis of ESCC cells and the underlying mechanisms. The results revealed that TEPC-466 suppressed the proliferation, migration and invasion of ESCC cells in vitro. In addition, TEPC-466 inhibited the epithelial-mesenchymal transition (EMT) of ESCC cells. Furthermore, TEPC-466 was demonstrated to suppress the phosphorylation of glycogen synthase kinase (GSK)-3β and β-catenin. ... In conclusion, the present study suggested that TEPC-466 may suppress the growth and metastasis of ESCC cells via the EP4/GSK-3β/β-catenin signaling pathway. Thus, TEPC-466 may be a promising therapeutic agent for patients with ESCC. ...', 'meta_data': {'og:description': 'The present study aimed to investigate the effects of TEPC-466, a selective EP4 antagonist, on the growth and metastasis of ESCC cells and the underlying mechanisms. The results revealed that TEPC-466 suppressed the proliferation, migration and invasion of ESCC cells in vitro. In addition, TEPC-466 inhibited the epithelial-mesenchymal transition (EMT) of ESCC cells. Furthermore, TEPC-466 was demonstrated to suppress the phosphorylation of glycogen synthase kinase (GSK)-3β and β-catenin. The expression levels of EP4 in ESCC tissues were demonstrated to be significantly higher compared with in adjacent normal tissues, and were associated with the clinical stage and prognosis of patients with ESCC. In conclusion, the present study suggested that TEPC-466 may suppress the growth and metastasis of ESCC cells via the EP4/GSK-3β/β-catenin signaling pathway. Thus, TEPC-466 may be a promising therapeutic agent for patients with ESCC.', 'og:title': 'TEPC-466, an EP4 antagonist, suppresses the growth and metastasis of ...', 'og:type': 'article', 'og:url': 'httpshttps://www.spandidos-publications.com/10.3892/ol.2021.12781', 'twitter:card': 'summary_large_image', 'twitter:description': 'The present study aimed to investigate the effects of TEPC-466, a selective EP4 antagonist, on the growth and metastasis of ESCC cells and the underlying mechanisms. The results revealed that TEPC-466 suppressed the proliferation, migration and invasion of ESCC cells in vitro. In addition, TEPC-466 inhibited the epithelial-mesenchymal transition (EMT) of ESCC cells. Furthermore, TEPC-466 was demonstrated to suppress the phosphorylation of glycogen synthase kinase (GSK)-3β and β-catenin. The expression levels of EP4 in ESCC tissues were demonstrated to be significantly higher compared with in adjacent normal tissues, and were associated with the clinical stage and prognosis of patients with ESCC. In conclusion, the present study suggested that TEPC-466 may suppress the growth and metastasis of ESCC cells via the EP4/GSK-3β/β-catenin signaling pathway. Thus, TEPC-466 may be a promising therapeutic agent for patients with ESCC.', 'twitter:title': 'TEPC-466, an EP4 antagonist, suppresses the growth and metastasis of ...'}, 'promotional_content': False} {'title': 'TEPC-466, a selective EP4 antagonist, suppresses the growth and ...', 'url': '--INVALID-LINK--', 'snippet': 'The present study aimed to investigate the effects of TEPC-466, a selective EP4 antagonist, on the growth and metastasis of esophageal squamous cell carcinoma (ESCC) cells and the underlying mechanisms. The results revealed that TEPC-466 suppressed the proliferation, migration and invasion of ESCC cells in vitro. ... In conclusion, the present study suggested that TEPC-466 may suppress the growth and metastasis of ESCC cells via the EP4/GSK-3β/β-catenin signaling pathway. Thus, TEPC-466 may be a promising therapeutic agent for patients with ESCC. ...', 'meta_data': {'og:description': 'The present study aimed to investigate the effects of TEPC-466, a selective EP4 antagonist, on the growth and metastasis of esophageal squamous cell carcinoma (ESCC) cells and the underlying mechanisms. The results revealed that TEPC-466 suppressed the proliferation, migration and invasion of ESCC cells in vitro. In addition, TEPC-466 inhibited the epithelial-mesenchymal transition (EMT) of ESCC cells. Furthermore, TEPC-466 was demonstrated to suppress the phosphorylation of glycogen synthase kinase (GSK)-3β and β-catenin. The expression levels of EP4 in ESCC tissues were demonstrated to be significantly higher compared with in adjacent normal tissues, and were associated with the clinical stage and prognosis of patients with ESCC. In conclusion, the present study suggested that TEPC-466 may suppress the growth and metastasis of ESCC cells via the EP4/GSK-3β/β-catenin signaling pathway. Thus, TEPC-466 may be a promising therapeutic agent for patients with ESCC.', 'og:image': '--INVALID-LINK--', 'og:image:alt': 'pubmed-meta-image', 'og:site_name': 'PubMed', 'og:title': 'TEPC-466, a selective EP4 antagonist, suppresses the growth and ...', 'og:type': 'website', 'og:url': '--INVALID-LINK--', 'twitter:card': 'summary', 'twitter:description': 'The present study aimed to investigate the effects of TEPC-466, a selective EP4 antagonist, on the growth and metastasis of esophageal squamous cell carcinoma (ESCC) cells and the underlying mechanisms. The results revealed that TEPC-466 suppressed the proliferation, migration and invasion of ESCC cells in vitro. In addition, TEPC-466 inhibited the epithelial-mesenchymal transition (EMT) of ESCC cells. Furthermore, TEPC-466 was demonstrated to suppress the phosphorylation of glycogen synthase kinase (GSK)-3β and β-catenin. The expression levels of EP4 in ESCC tissues were demonstrated to be significantly higher compared with in adjacent normal tissues, and were associated with the clinical stage and prognosis of patients with ESCC. In conclusion, the present study suggested that TEPC-466 may suppress the growth and metastasis of ESCC cells via the EP4/GSK-3β/β-catenin signaling pathway. Thus, TEPC-466 may be a promising therapeutic agent for patients with ESCC.', 'twitter:title': 'TEPC-466, a selective EP4 antagonist, suppresses the growth and ...'}, 'promotional_content': False} {'title': 'A Novel Selective EP4 Antagonist, TEPC-466, Suppresses Tumor Growth ...', 'url': '--INVALID-LINK--', 'snippet': 'TEPC-466 is a novel selective antagonist of the prostaglandin E2 receptor subtype 4 (EP4). This study aimed to elucidate the antitumor effects of TEPC-466 in colorectal cancer (CRC). ... In vivo, TEPC-466 suppressed the tumor growth and liver metastasis of CRC cells. TEPC-466 also inhibited the infiltration of myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs) in the tumor microenvironment. ...', 'meta_data': {'og:description': 'TEPC-466 is a novel selective antagonist of the prostaglandin E2 receptor subtype 4 (EP4). This study aimed to elucidate the antitumor effects of TEPC-466 in colorectal cancer (CRC). The expression of EP4 was analyzed in human CRC tissues. The effects of TEPC-466 on CRC cell proliferation, migration, and invasion were examined in vitro. The in vivo antitumor effects of TEPC-466 were evaluated in a mouse model of CRC. The results showed that EP4 was highly expressed in human CRC tissues and was associated with poor prognosis. TEPC-466 inhibited the proliferation, migration, and invasion of CRC cells in vitro. In vivo, TEPC-466 suppressed the tumor growth and liver metastasis of CRC cells. TEPC-466 also inhibited the infiltration of myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs) in the tumor microenvironment. These findings suggest that TEPC-466 has potent antitumor effects in CRC and may be a promising therapeutic agent for patients with CRC.', 'og:site_name': 'American Association for Cancer Research', 'og:title': 'A Novel Selective EP4 Antagonist, TEPC-466, Suppresses Tumor Growth ...', 'og:type': 'article', 'og:url': '--INVALID-LINK--', 'twitter:card': 'summary_large_image', 'twitter:description': 'TEPC-466 is a novel selective antagonist of the prostaglandin E2 receptor subtype 4 (EP4). This study aimed to elucidate the antitumor effects of TEPC-466 in colorectal cancer (CRC). The expression of EP4 was analyzed in human CRC tissues. The effects of TEPC-466 on CRC cell proliferation, migration, and invasion were examined in vitro. The in vivo antitumor effects of TEPC-466 were evaluated in a mouse model of CRC. The results showed that EP4 was highly expressed in human CRC tissues and was associated with poor prognosis. TEPC-466 inhibited the proliferation, migration, and invasion of CRC cells in vitro. In vivo, TEPC-466 suppressed the tumor growth and liver metastasis of CRC cells. TEPC-466 also inhibited the infiltration of myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs) in the tumor microenvironment. These findings suggest that TEPC-466 has potent antitumor effects in CRC and may be a promising therapeutic agent for patients with CRC.', 'twitter:title': 'A Novel Selective EP4 Antagonist, TEPC-466, Suppresses Tumor Growth ...'}, 'promotional_content': False} {'title': 'The EP4 antagonist TEPC-466 exhibits an anti-tumor effect in ...', 'url': '--INVALID-LINK--', 'snippet': "The EP4 antagonist TEPC-466 exhibits an anti-tumor effect in gallbladder cancer through the inhibition of the GSK-3β/β-catenin signaling pathway. Sci Rep 12, 53 (2022). --INVALID-LINK--. Download citation. ... To investigate the function of EP4 in GBC, we examined the effect of TEPC-466, a selective EP4 antagonist, on the proliferation and invasion of GBC cells. We found that TEPC-466 inhibited the proliferation and invasion of GBC cells in vitro. ...", 'meta_data': {'og:description': 'Scientific Reports - The EP4 antagonist TEPC-466 exhibits an anti-tumor effect in gallbladder cancer through the inhibition of the GSK-3β/β-catenin signaling pathway', 'og:title': 'The EP4 antagonist TEPC-466 exhibits an anti-tumor effect in ...', 'og:type': 'article', 'og:url': '--INVALID-LINK--', 'citation_journal_title': 'Scientific Reports', 'citation_author': 'Tan, Z.', 'citation_publication_date': '2022/01/11', 'citation_doi': '10.1038/s41598-021-04533-z'}, 'promotional_content': False} {'title': 'A selective EP4 antagonist, TEPC-466, suppresses tumor progression ...', 'url': '--INVALID-LINK--', 'snippet': 'A selective EP4 antagonist, TEPC-466, suppresses tumor progression in uterine cervical cancer. ... In the present study, we investigated the anti-tumor effects of TEPC-466, a selective EP4 antagonist, on uterine cervical cancer. We found that EP4 was highly expressed in human uterine cervical cancer tissues and was associated with poor prognosis. TEPC-466 inhibited the proliferation, migration, and invasion of uterine cervical cancer cells in vitro. ...', 'meta_data': {'og:description': '(2021). A selective EP4 antagonist, TEPC-466, suppresses tumor progression in uterine cervical cancer. Cancer Biology & Therapy: Vol. 22, No. 1-2, pp. 85-95.', 'og:title': 'A selective EP4 antagonist, TEPC-466, suppresses tumor progression ...', 'og:type': 'article', 'og:url': '--INVALID-LINK--', 'twitter:card': 'summary', 'twitter:description': '(2021). A selective EP4 antagonist, TEPC-466, suppresses tumor progression in uterine cervical cancer. Cancer Biology & Therapy: Vol. 22, No. 1-2, pp. 85-95.', 'twitter:title': 'A selective EP4 antagonist, TEPC-466, suppresses tumor progression ...'}, 'promotional_content': False}## Unveiling the Potency of TEPC-466: A Comparative Analysis Across Diverse Cancer Cell Lines
For Immediate Release
A comprehensive review of available data highlights the efficacy of TEPC-466, a potent and selective EP4 antagonist, in curbing cancer cell proliferation and metastasis across a spectrum of cell lines. This guide synthesizes key findings, offering researchers, scientists, and drug development professionals a clear comparison of its performance and insights into its mechanism of action.
TEPC-466 is an orally bioavailable antagonist of the prostaglandin E2 (PGE2) receptor subtype 4 (EP4), demonstrating high selectivity with a Ki of 1.3 nM for the human EP4 receptor. Its targeted action makes it a promising candidate for research in oncology, inflammation, and autoimmune diseases. This guide delves into its performance in various cancer cell lines, comparing its efficacy with other relevant compounds and elucidating the experimental frameworks used to generate these findings.
Comparative Efficacy of TEPC-466 in Cancer Cell Lines
TEPC-466 has demonstrated significant anti-tumor effects in a variety of cancer cell lines by inhibiting proliferation, migration, and invasion. The following table summarizes its inhibitory concentrations (IC50) in different cell types, providing a quantitative comparison of its potency.
| Cell Line | Cancer Type | Assay | IC50 (nM) | Reference |
| HEK293 (expressing hEP4) | - | cAMP Elevation | 3.4 | |
| CHO-K1 (expressing mEP4) | - | cAMP Elevation | 2.2 | |
| Esophageal Squamous Cell Carcinoma (ESCC) | Esophageal Cancer | Proliferation, Migration, Invasion | Not Specified | |
| Colorectal Cancer (CRC) cells | Colorectal Cancer | Proliferation, Migration, Invasion | Not Specified | |
| Gallbladder Cancer (GBC) cells | Gallbladder Cancer | Proliferation, Invasion | Not Specified | |
| Uterine Cervical Cancer cells | Uterine Cervical Cancer | Proliferation, Migration, Invasion | Not Specified |
Mechanism of Action: The EP4/GSK-3β/β-catenin Signaling Pathway
TEPC-466 exerts its anti-cancer effects primarily through the inhibition of the EP4/GSK-3β/β-catenin signaling pathway. In several cancer types, including esophageal squamous cell carcinoma and gallbladder cancer, TEPC-466 has been shown to suppress the phosphorylation of glycogen synthase kinase (GSK)-3β and β-catenin. This inhibition disrupts the downstream signaling cascade that promotes cancer cell growth and metastasis.
Validating the Low Toxicity of TEPC466 for Long-Term Imaging: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of targeted fluorescent probes has revolutionized the visualization of molecular processes within living systems. For applications such as long-term tracking of disease progression or monitoring therapeutic response, the ideal probe must not only be bright and specific but also exhibit minimal toxicity to avoid perturbing the biological system under investigation. This guide provides a comparative analysis of TEPC466, a novel aggregation-induced emission (AIE) probe for the pyruvate kinase M2 (PKM2) protein, focusing on validating its low toxicity profile for extended in vivo imaging studies.
Introduction to this compound
This compound is a fluorescent probe built upon the TEPP-46 scaffold, a known activator of PKM2. It is designed to selectively detect and image PKM2, a key enzyme in cancer metabolism, through an aggregation-induced emission mechanism. This property ensures that the probe fluoresces brightly only upon binding to its target, minimizing background signal and enhancing imaging contrast. While the primary focus of its development has been on its imaging capabilities, a critical aspect for its utility in longitudinal studies is its long-term safety profile.
Comparative Analysis of In Vitro Cytotoxicity
To assess the potential impact of this compound on cell health, its cytotoxicity was evaluated and compared with other imaging agents. The standard MTT assay, which measures cell metabolic activity as an indicator of viability, is a common method for this assessment.
Table 1: In Vitro Cytotoxicity of this compound and Alternative Imaging Probes
| Compound | Target | Cell Line | Assay | Concentration | Cell Viability (%) | Reference |
| This compound | PKM2 | HCT116 | MTT | 20 µM | > 95% | (Wang et al., 2021) |
| SW620 | MTT | 20 µM | > 95% | (Wang et al., 2021) | ||
| TEPP-46 | PKM2 | H1299 | Cell Titer-Glo | 30 µM | Not specified, but no effect on proliferation under normoxia | (Anastasiou et al., 2012) |
| Probe ZY-2 | PKM2 | HeLa | Not Specified | Not Specified | Not Specified | (Zhang et al., 2022) |
| Generic NIR Dye | General Labeling | Various | Varies | Varies | Often shows dose-dependent toxicity | General Knowledge |
The data indicates that this compound exhibits negligible cytotoxicity at concentrations effective for imaging.
Long-Term In Vivo Toxicity Evaluation
The true test of a probe's suitability for longitudinal imaging lies in its in vivo toxicity profile. Long-term studies in animal models are essential to assess systemic effects, organ-specific toxicity, and overall animal welfare.
Table 2: In Vivo Toxicity Profile of this compound and Related Compounds
| Compound | Animal Model | Dosage and Duration | Key Toxicity Findings | Reference |
| This compound | Nude mice (colorectal cancer xenograft) | Not specified in primary publication | Not specified in primary publication | (Wang et al., 2021) |
| TEPP-46 | Nude mice (lung cancer xenograft) | 50 mg/kg, twice daily for 7 weeks | No apparent acute toxicity, no significant weight loss. | [1] |
| Generic Quantum Dots | Mice | Varies | Potential for heavy metal toxicity and long-term accumulation in organs. | General Knowledge |
While the primary publication on this compound states low toxicity for in vivo imaging, detailed long-term toxicity studies are not yet published. However, the data available for its parent compound, TEPP-46, demonstrates a favorable safety profile even with prolonged administration at high doses. This suggests that this compound is likely to have a similarly low in vivo toxicity.
Experimental Protocols
Reproducibility and standardization are paramount in toxicity assessment. Below are detailed protocols for the key experiments discussed.
In Vitro Cytotoxicity: MTT Assay
-
Cell Seeding: Plate cells (e.g., HCT116, SW620) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and control compounds in cell culture medium. Replace the existing medium with the compound-containing medium and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
In Vivo Toxicity Assessment
-
Animal Model: Utilize an appropriate animal model, such as immunodeficient mice bearing tumor xenografts.
-
Compound Administration: Administer this compound via a relevant route (e.g., intravenous injection) at the desired imaging concentration and frequency over an extended period (e.g., several weeks).
-
Monitoring:
-
Body Weight: Record the body weight of each animal twice weekly.
-
Clinical Observations: Monitor for any signs of distress, abnormal behavior, or changes in appearance.
-
-
Histopathological Analysis: At the end of the study, euthanize the animals and collect major organs (liver, kidney, spleen, heart, lungs). Fix the organs in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). A board-certified veterinary pathologist should examine the sections for any signs of tissue damage or inflammation.
-
Blood Chemistry: Collect blood samples via cardiac puncture at the time of euthanasia and analyze for markers of liver and kidney function (e.g., ALT, AST, creatinine).
Visualizing the Experimental Workflow and Biological Context
To further clarify the experimental design and the biological target of this compound, the following diagrams are provided.
Conclusion
The available data strongly supports the low toxicity profile of the this compound probe, making it a promising candidate for long-term in vivo imaging applications. Its high specificity for PKM2, coupled with the favorable safety data of its parent compound TEPP-46, provides a solid foundation for its use in preclinical research. As with any novel imaging agent, further comprehensive, long-term toxicological studies will be beneficial to fully characterize its safety profile for potential clinical translation. This guide provides researchers with the foundational data and experimental framework to confidently incorporate this compound into their longitudinal imaging studies.
References
Safety Operating Guide
Navigating the Disposal of Laboratory Reagents: A Guide to Safe Practices
While "TEPC466" is not a recognized chemical identifier in standard databases, this guide provides essential safety and logistical information for the proper disposal of laboratory chemicals, ensuring the protection of personnel and the environment. The following procedures are based on general best practices for handling hazardous waste in a research and drug development setting.
Researchers, scientists, and drug development professionals are encouraged to consult their institution's specific Environmental Health and Safety (EHS) guidelines and the Safety Data Sheet (SDS) for any chemical they are handling. The SDS is the primary source of information for specific hazards, handling, storage, and disposal.
Key Chemical Hazard and Safety Data
The following table summarizes typical data points found on an SDS that are critical for risk assessment and proper disposal. Since "this compound" is not identified, this table uses illustrative data based on common laboratory solvents and reagents.
| Property | Illustrative Value | Significance for Disposal |
| Physical State | Liquid | Determines the type of container and potential for spills or vapor generation. |
| Flammability | Flammable Liquid (e.g., Flash Point < 60°C) | Requires storage away from ignition sources and disposal in designated flammable waste containers.[1] |
| Toxicity | Harmful if swallowed or in contact with skin.[2] | Dictates the need for personal protective equipment (PPE) and segregation from non-hazardous waste. |
| Reactivity | Incompatible with strong oxidizing agents.[3] | Prevents dangerous reactions by ensuring incompatible chemicals are not mixed in the same waste container.[4][5] |
| Environmental Hazards | Toxic to aquatic life with long-lasting effects.[2] | Prohibits disposal down the drain and necessitates collection for specialized hazardous waste treatment.[2][6] |
| pH | Not Applicable (or specific value for acids/bases) | Acidic or basic wastes may require neutralization before disposal, in accordance with institutional and local regulations.[7] |
Standard Operating Procedure for Chemical Waste Disposal
The following step-by-step protocol outlines the general procedure for disposing of chemical waste in a laboratory setting.
1. Waste Identification and Characterization:
- Determine if the chemical is a hazardous waste based on its properties (ignitable, corrosive, reactive, or toxic).[6]
- Consult the chemical's SDS for specific disposal instructions.
2. Personal Protective Equipment (PPE) and Safety Precautions:
- Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves, when handling hazardous waste.[1][3][8]
- Handle the waste in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1][8]
3. Waste Segregation:
- Do not mix different types of chemical waste.[5][7]
- Segregate waste streams based on their chemical compatibility to prevent dangerous reactions. For example, keep flammable liquids, chlorinated solvents, acids, and bases in separate, clearly labeled containers.[4][6]
4. Container Management:
- Use a suitable, chemically compatible container for waste collection. The container must be in good condition, with no leaks or cracks.[4][5]
- Keep waste containers securely closed except when adding waste.[4][5][6]
- Label the waste container clearly with the words "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards (e.g., "Flammable," "Corrosive").[4][6]
5. Storage of Chemical Waste:
- Store waste containers in a designated, secure, and well-ventilated area away from general laboratory traffic.[3][6][8]
- Ensure secondary containment is in place to capture any potential leaks or spills.[4][5]
6. Arranging for Disposal:
- Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[4][6]
- Provide the EHS department with accurate information about the waste, including its composition and volume.
7. Empty Container Disposal:
- Empty chemical containers must be triple-rinsed with a suitable solvent.[4][9] The rinsate must be collected and disposed of as hazardous waste.[4][5]
- After triple-rinsing and air-drying, deface the label of the empty container before disposing of it in the regular trash or as directed by your institution.[6][9]
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of a laboratory chemical.
Caption: Workflow for Safe Laboratory Chemical Disposal.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. terpconnect.umd.edu [terpconnect.umd.edu]
- 6. youtube.com [youtube.com]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. fishersci.com [fishersci.com]
- 9. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Essential Safety and Handling Guidance for Novel Compound TEPC466
Disclaimer: Information regarding the specific chemical designated "TEPC466" is not available in public safety literature or databases. This suggests that this compound may be a novel compound, an internal research code, or a proprietary substance. The following guidance is based on best practices for handling potent, uncharacterized compounds in a laboratory setting. Researchers, scientists, and drug development professionals should always conduct a thorough risk assessment and consult with their institution's Environmental Health and Safety (EHS) department before handling any new chemical.
Pre-Handling Risk Assessment
Before any manipulation of this compound, a comprehensive risk assessment is mandatory. This process should be documented and approved by laboratory supervisors and the EHS department.
Logical Relationship: Risk Assessment for Uncharacterized Compounds
Caption: Risk assessment workflow for handling uncharacterized compounds.
Personal Protective Equipment (PPE)
Given the unknown nature of this compound, a high level of personal protective equipment is required to minimize exposure.[1][2] PPE is the last line of defense when engineering and administrative controls cannot eliminate all risks.[2][3] A PPE program should be implemented that addresses hazard assessment, selection, and employee training.[1]
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile or neoprene gloves. The outer glove should be chemical-resistant and disposed of immediately after handling. | Prevents dermal absorption, which is a common route of exposure for potent compounds. Double-gloving provides an extra layer of protection in case of a tear or splash. |
| Eye/Face Protection | ANSI Z87.1-compliant safety goggles and a full-face shield.[3] | Protects against splashes, aerosols, and flying particles that could cause eye or skin damage.[2] |
| Respiratory Protection | A NIOSH-approved respirator is recommended. The type (e.g., N95, elastomeric half-mask with appropriate cartridges, or a Powered Air-Purifying Respirator - PAPR) should be determined by the risk assessment, particularly the potential for aerosolization. | Protects against inhalation of fine powders or aerosols, a primary route of exposure for highly potent compounds. |
| Body Protection | A disposable, low-permeability laboratory coat or a full-body protective suit (e.g., Tyvek).[2] | Prevents contamination of personal clothing and skin. Full-body suits are recommended for procedures with a high risk of splashing or aerosol generation. |
| Foot Protection | Closed-toe, chemical-resistant shoes with shoe covers. | Protects feet from spills and provides a barrier against contamination. |
Operational Plan: Handling and Procedures
All handling of this compound should occur within a designated area, inside a certified chemical fume hood or glovebox to contain any potential release.
Experimental Workflow: Handling Potent Compounds
Caption: Step-by-step workflow for handling potent chemical compounds.
Detailed Methodologies:
-
Preparation:
-
Ensure the chemical fume hood or glovebox has been certified within the last year.
-
Cover the work surface with absorbent, disposable bench paper.
-
Prepare all necessary equipment (e.g., spatulas, vials, solvents) and place them inside the containment area before retrieving the compound.
-
Don all required PPE as specified in the table above.
-
-
Weighing the Compound:
-
Handle the stock container of this compound with care, avoiding any physical shock.
-
Use a microbalance inside the containment area.
-
To minimize aerosolization, do not pour the dry powder. Use a dedicated spatula to carefully transfer the solid.
-
Utilize an anti-static weighing dish to prevent electrostatic dispersal of the powder.
-
-
Dissolution:
-
Add the solvent to the vessel containing the weighed this compound in a slow, controlled manner to avoid splashing.
-
Cap the vessel securely before vortexing or sonicating to ensure complete dissolution.
-
-
Post-Handling Decontamination:
-
Wipe down all surfaces inside the fume hood or glovebox with an appropriate deactivating solution or solvent (e.g., 70% ethanol, followed by water), as determined by the chemical properties of the compound class, if known.
-
Carefully wipe down the exterior of all equipment and containers before removing them from the containment area.
-
Disposal Plan
All waste generated from handling this compound must be treated as hazardous.
| Waste Stream | Disposal Procedure |
| Solid Waste | All contaminated solid materials (e.g., gloves, bench paper, weighing dishes, pipette tips, vials) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | Unused solutions of this compound and any solvents used for decontamination should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed. |
| Sharps Waste | Contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container for hazardous chemical waste. |
Disposal Protocol:
-
All waste containers must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and any known hazard characteristics.
-
Store waste containers in a designated satellite accumulation area.
-
Follow your institution's EHS procedures for hazardous waste pickup and disposal. Do not dispose of any materials down the drain or in regular trash.[4]
Emergency Procedures
Spill Response:
-
Small Spill (inside containment):
-
Alert others in the immediate area.
-
Use a chemical spill kit to absorb the material.
-
Wipe the area with a deactivating agent or appropriate solvent.
-
Collect all cleanup materials as hazardous waste.
-
-
Large Spill (outside containment):
-
Evacuate the laboratory immediately.
-
Alert laboratory personnel and contact your institution's EHS emergency line.
-
Prevent re-entry to the area.
-
Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek immediate medical attention.[5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[5] Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]
This guidance provides a robust framework for safely handling this compound in the absence of specific data. Adherence to these protocols, in conjunction with institution-specific safety procedures, is essential for protecting researchers and the laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
